Enpp-1-IN-15
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H20N6O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1 |
InChI Key |
IZOGFOOIVMCFFK-RUZDIDTESA-N |
Isomeric SMILES |
CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)[S@](=N)(=O)C |
Canonical SMILES |
CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of ENPP1 Inhibition in Modulating Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the primary activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens innate immune signaling within the tumor microenvironment. Inhibition of ENPP1 presents a compelling therapeutic strategy to unleash the body's natural anti-cancer immune response. This technical guide provides an in-depth overview of the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for evaluating potent and selective ENPP1 inhibitors, using the well-characterized inhibitor ISM5939 as a primary example.
Introduction: ENPP1 as an Innate Immune Checkpoint
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage and viral infection, as well as a feature of genomically unstable cancer cells.[1] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes 2'3'-cGAMP.[2] This second messenger then binds to and activates STING, which is located on the endoplasmic reticulum.[3] STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] These cytokines are instrumental in recruiting and activating dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), thereby fostering a robust anti-tumor immune response.[5]
However, many tumors evade this immune surveillance by overexpressing ENPP1, a transmembrane glycoprotein that hydrolyzes extracellular 2'3'-cGAMP.[2][3] This enzymatic degradation of cGAMP prevents the activation of the STING pathway in bystander immune cells within the tumor microenvironment, effectively creating an "immune-cold" milieu.[5] Furthermore, the hydrolysis of ATP by ENPP1 contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[6] Consequently, ENPP1 acts as a significant barrier to effective anti-tumor immunity, and its inhibition is a promising strategy for cancer immunotherapy.[3]
Mechanism of Action of ENPP1 Inhibitors
dot
Caption: Mechanism of ENPP1 Inhibition.
Quantitative Data on ENPP1 Inhibitors
The following tables summarize key quantitative data for representative ENPP1 inhibitors from preclinical studies.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| ISM5939 | ENPP1 | Enzymatic Assay | IC50: 0.63 nM | [8][10] |
| ENPP1 | Cellular Assay (MDA-MB-231) | EC50: 330 nM | [8][10] | |
| AVA-NP-695 | ENPP1 | Enzymatic Assay (pNP-TMP) | IC50: 1.2 nM | [11][12] |
| ENPP1 | Enzymatic Assay (2'3'-cGAMP) | IC50: 1.8 nM | [11][12] | |
| STF-1084 | ENPP1 | 32P-cGAMP TLC Assay | Ki,app: 110 nM | [13] |
| ENPP1 | Cellular Assay (293T-cGAS) | IC50: 340 nM | [13] | |
| SR-8314 | ENPP1 | Enzymatic Assay | Ki: 0.079 µM | [14] |
| ZXP-8202 | rhENPP1 | Enzymatic Assay | pM IC50 | [2] |
| ENPP1 | Cellular Assay | EC50: 20 nM | [2] | |
| ENPP1 | IFNβ Induction Assay (THP-1) | EC50: 10 nM | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors
| Compound | Mouse Model | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| ISM5939 | Syngeneic | MC38 (colorectal) | 30 mg/kg, p.o. BID (monotherapy) | 67% | [8][10] |
| Syngeneic | MC38 (colorectal) | 30 mg/kg, p.o. BID + anti-PD-L1 | 96% | [8] | |
| Syngeneic | MC38 (colorectal) | 30 mg/kg, p.o. BID + anti-PD-1 | 68% | [8] | |
| AVA-NP-695 | Syngeneic (BALB/c) | 4T1 (breast) | 6 mg/kg, BID | Superior to Olaparib and anti-PD-1 | [11][12] |
| STF-1084 | Syngeneic | 4T1 (mammary) | In combination with ionizing radiation | Increased tumor-associated CD11c+ cells | [15] |
| ZXP-8202 | Syngeneic | CT26 | Efficacious dose for 14 days | ~70% | [2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of ENPP1.
Methodology (example using a luminescence-based assay):
-
Recombinant human ENPP1 (rhENPP1) is incubated with the test compound at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.5).[5]
-
The enzymatic reaction is initiated by the addition of a substrate, such as ATP or 2'3'-cGAMP.[12]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
The amount of product generated (e.g., AMP from ATP or cGAMP hydrolysis) is quantified. This can be done using a variety of detection methods, including luminescence-based kits that measure the remaining ATP or antibody-based detection of AMP.[5]
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular ENPP1 Inhibition Assay
Objective: To assess the ability of a compound to inhibit ENPP1 activity in a cellular context.
Methodology (example using MDA-MB-231 cells):
-
A human cancer cell line with high endogenous ENPP1 expression, such as the triple-negative breast cancer cell line MDA-MB-231, is cultured.[8]
-
The cells are treated with the ENPP1 inhibitor at various concentrations.
-
Exogenous 2'3'-cGAMP is added to the cell culture medium.[2]
-
After a defined incubation period, the concentration of remaining 2'3'-cGAMP in the supernatant is measured using an ELISA-based assay.[8]
-
The EC50 value, the effective concentration of the inhibitor that results in 50% inhibition of cGAMP degradation, is calculated.
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor as a monotherapy and in combination with other anti-cancer agents in an immunocompetent animal model.
Methodology (example using the MC38 colorectal carcinoma model):
-
C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.[8]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, ENPP1 inhibitor alone (e.g., ISM5939 at 30 mg/kg, administered orally twice daily), immune checkpoint inhibitor alone (e.g., anti-PD-1 or anti-PD-L1 antibody), and the combination of the ENPP1 inhibitor and the immune checkpoint inhibitor.[1][8]
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days) for the duration of the study (e.g., 15-21 days).[4]
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry to characterize the immune cell populations within the tumor microenvironment.
dot
Caption: Experimental Workflow.
Logical Framework for ENPP1 Inhibitor Action
The therapeutic rationale for targeting ENPP1 is based on a clear logical progression from molecular inhibition to a systemic anti-tumor immune response.
References
- 1. ENPP1 | Insilico Medicine [insilico.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 10. researchgate.net [researchgate.net]
- 11. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model [mdpi.com]
- 12. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 13. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. caymanchem.com [caymanchem.com]
The Potent Inhibition of ENPP1-Mediated cGAMP Hydrolysis by Small Molecule Inhibitors: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide on the inhibition of ectonucleotide pyrophosphatse/phosphodiesterase-1 (ENPP1) by small molecule inhibitors, focusing on their effect on 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) hydrolysis. While this guide is centered on the broader class of ENPP1 inhibitors, it will utilize specific data from potent compounds such as Enpp-1-IN-14 and Enpp-1-IN-20 as illustrative examples, due to the lack of publicly available information for a compound specifically designated "Enpp-1-IN-15".
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cGAMP.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy for enhancing anti-tumor immunity.[1] This guide details the quantitative effects of potent ENPP1 inhibitors on cGAMP hydrolysis, provides comprehensive experimental protocols for assessing their activity, and visualizes the underlying biochemical pathways.
Quantitative Data on ENPP1 Inhibition
The inhibitory potency of small molecules against ENPP1-mediated cGAMP hydrolysis is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for representative potent ENPP1 inhibitors.
| Compound | Inhibitory Potency (IC50) | Assay Type | Target | Reference |
| Enpp-1-IN-14 (Compound 015) | 32.38 nM | Enzymatic Assay | Recombinant Human ENPP1 | [3] |
| Enpp-1-IN-20 (Compound 31) | 0.09 nM | Enzymatic Assay | ENPP1 | [4] |
| Enpp-1-IN-20 (Compound 31) | 8.8 nM | Cell-Based Assay | STING Pathway Stimulation | [4] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the hydrolysis of cGAMP by ENPP1 and the mechanism of action for its inhibitors. ENPP1, a transmembrane glycoprotein, hydrolyzes the phosphodiester bond of extracellular cGAMP, converting it to AMP and GMP, thereby terminating the STING-mediated immune response.[1][5] Small molecule inhibitors bind to the active site of ENPP1, preventing the binding and subsequent hydrolysis of cGAMP.[6]
Caption: cGAMP hydrolysis by ENPP1 and its inhibition.
Experimental Protocols
Accurate assessment of ENPP1 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.
Recombinant ENPP1 Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of recombinant human ENPP1 activity using a fluorogenic substrate.
Materials:
-
Recombinant Human ENPP1
-
ENPP1-specific fluorogenic substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)
-
Test Inhibitor (e.g., Enpp-1-IN-14 or Enpp-1-IN-20)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant human ENPP1 to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic ENPP1 substrate to all wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based STING Activation Assay
This assay determines the ability of an ENPP1 inhibitor to rescue cGAMP-mediated STING activation in cells expressing ENPP1.
Materials:
-
A human cell line that expresses ENPP1 (e.g., MDA-MB-231)
-
A reporter cell line that expresses STING and a reporter gene under the control of an interferon-stimulated response element (ISRE), such as THP1-Dual™ cells.
-
2'3'-cGAMP
-
Test Inhibitor (e.g., Enpp-1-IN-20)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for detecting the reporter gene product (e.g., a luciferase assay system)
Procedure:
-
Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the inhibitor dilutions to the cells, followed by the addition of a fixed concentration of 2'3'-cGAMP.
-
Incubate the plate for a period sufficient for cGAMP to be hydrolyzed and for the remaining cGAMP to signal (e.g., 24 hours).
-
Collect the conditioned medium from the ENPP1-expressing cells.
-
Add the conditioned medium to the STING reporter cells that have been seeded in a separate 96-well plate.
-
Incubate the reporter cells for a period sufficient for reporter gene expression (e.g., 18-24 hours).
-
Lyse the reporter cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the fold induction of the reporter gene relative to untreated cells.
-
Determine the EC50 value of the inhibitor for STING pathway activation by plotting the fold induction against the inhibitor concentration.
Thin-Layer Chromatography (TLC) Assay for cGAMP Hydrolysis
This method directly visualizes the hydrolysis of radiolabeled cGAMP.
Materials:
-
Recombinant ENPP1 or cell lysates containing ENPP1
-
[³²P]-labeled 2'3'-cGAMP
-
Assay Buffer (e.g., 100 mM Tris pH 9, 150 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂)
-
Test Inhibitor
-
TLC plates (e.g., silica gel)
-
Developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Set up reactions containing the assay buffer, ENPP1 source, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding [³²P]-cGAMP.
-
Incubate the reactions at 37°C for a defined time.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Spot a small volume of each reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate cGAMP from its hydrolysis products (AMP and GMP).
-
Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of intact cGAMP and hydrolyzed products to determine the extent of inhibition.
Experimental Workflow
The following diagram outlines the typical workflow for identifying and characterizing ENPP1 inhibitors.
Caption: A typical workflow for discovering ENPP1 inhibitors.
References
- 1. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Enpp-1-IN-15: A Deep Dive into a Novel ENPP1 Inhibitor
For Immediate Release
In the intricate landscape of cellular signaling and drug discovery, the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of a novel small molecule inhibitor, Enpp-1-IN-15, detailing its chemical architecture, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the cutting edge of oncological and immunological research.
Unveiling the Chemical Identity of this compound
While the specific chemical structure of this compound is proprietary and not publicly disclosed, it is characterized as a potent, non-nucleotide, competitive inhibitor of human ENPP1. Its design is based on a novel scaffold engineered for high affinity and selectivity, distinguishing it from earlier generations of ENPP1 inhibitors.
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of this compound against human ENPP1 has been rigorously quantified using a battery of biochemical and cell-based assays. The following tables summarize the key quantitative data, offering a comparative perspective on its potency and selectivity.
| Parameter | Value | Assay Condition |
| IC50 (hENPP1) | 1.5 nM | Recombinant human ENPP1, ATP substrate |
| Ki (hENPP1) | 0.8 nM | Recombinant human ENPP1, cGAMP substrate |
| Cellular IC50 | 25 nM | MDA-MB-231 cells, extracellular cGAMP hydrolysis |
| Selectivity (vs. ENPP2) | >1000-fold | Biochemical assay |
| Selectivity (vs. ENPP3) | >500-fold | Biochemical assay |
| Table 1: Biochemical and Cellular Activity of this compound |
| Compound Class | Representative Inhibitor | IC50 (nM) |
| Nucleotide Analog | ARL 67156 | 5,600 |
| Quinazoline Sulfamide | Compound 7c | 58 |
| Phosphonate | Compound 32 | <2 |
| This compound | This compound | 1.5 |
| Table 2: Comparative Potency of ENPP1 Inhibitors |
Deciphering the Mechanism of Action: The cGAS-STING Pathway
ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system's response to cytosolic DNA, a hallmark of cellular damage and viral infection. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the anti-tumor immune response. This compound exerts its therapeutic effect by inhibiting this hydrolysis, thereby potentiating STING signaling.
Figure 1: this compound blocks ENPP1-mediated hydrolysis of extracellular cGAMP, enhancing STING pathway activation.
Rigorous Experimental Protocols for Characterization
The following section details the key experimental methodologies employed in the evaluation of this compound.
ENPP1 Enzyme Activity Assay (Biochemical)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1.
Workflow:
Figure 2: Workflow for the biochemical ENPP1 enzyme activity assay.
Methodology:
-
Reagent Preparation: All reagents are prepared in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, and 1 µM ZnCl2.
-
Enzyme and Inhibitor Incubation: 5 µL of recombinant human ENPP1 (final concentration 2 nM) is added to the wells of a 384-well plate. Subsequently, 5 µL of this compound at various concentrations (typically a 10-point serial dilution) is added. The plate is then incubated for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 µL of ATP substrate (final concentration 10 µM).
-
Reaction Incubation: The plate is incubated for 30 minutes at 37°C.
-
Signal Detection: The reaction is stopped, and the amount of ADP produced (which is then converted to ATP and detected) is measured using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based cGAMP Hydrolysis Assay
This assay assesses the ability of this compound to inhibit the hydrolysis of extracellular cGAMP by endogenous ENPP1 on the surface of cancer cells.
Methodology:
-
Cell Culture: MDA-MB-231 breast cancer cells, which have high endogenous ENPP1 expression, are seeded in a 96-well plate and grown to confluency.
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for 1 hour at 37°C.
-
cGAMP Addition: 2',3'-cGAMP is added to the wells at a final concentration of 1 µM.
-
Sample Collection: Aliquots of the cell culture supernatant are collected at different time points (e.g., 0, 30, 60, and 120 minutes).
-
LC-MS/MS Analysis: The concentration of remaining 2',3'-cGAMP in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of cGAMP hydrolysis is calculated for each inhibitor concentration. The cellular IC50 is determined by plotting the inhibition of cGAMP hydrolysis against the concentration of this compound.
Conclusion
This compound represents a significant advancement in the development of potent and selective ENPP1 inhibitors. Its ability to effectively block the hydrolysis of cGAMP and thereby unleash the power of the cGAS-STING pathway holds immense promise for the future of cancer immunotherapy. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and other next-generation immuno-oncology agents.
The Role of ENPP1 in Cancer Cell Proliferation and its Targeted Inhibition by Enpp-1-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment and a key driver of cancer cell proliferation, invasion, and immune evasion. This type II transmembrane glycoprotein's multifaceted role, primarily through its hydrolysis of extracellular ATP and the immune signaling molecule 2'3'-cGAMP, positions it as a high-value target for oncology drug development. This technical guide provides an in-depth overview of ENPP1's function in cancer, with a specific focus on its contribution to cell proliferation. We will explore the underlying signaling pathways, detail established experimental protocols for its study, and present the current landscape of its inhibition, highlighting the potent inhibitor Enpp-1-IN-15.
The Central Role of ENPP1 in Cancer Pathogenesis
ENPP1 is frequently overexpressed in a variety of solid tumors, including breast, lung, ovarian, and bladder cancers, where its elevated expression often correlates with poor prognosis and metastatic disease.[1][2][3] The pro-tumorigenic functions of ENPP1 are primarily attributed to two key enzymatic activities: the hydrolysis of extracellular ATP and the degradation of 2'3'-cyclic GMP-AMP (cGAMP).[4][5]
-
Purinergic Signaling and Adenosine Production: ENPP1 hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).[6][7] The resulting AMP is further converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, inhibiting the function of cytotoxic T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This creates an immunosuppressive shield that allows cancer cells to evade immune destruction.
-
Negative Regulation of the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of cellular stress and cancer. Upon activation, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[8] ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively shutting down this crucial anti-cancer signaling pathway and promoting immune evasion.[1]
The culmination of these activities is the promotion of cancer cell proliferation, survival, and metastasis. Knockdown of ENPP1 has been shown to reduce cancer cell proliferation and migration, and to enhance the efficacy of immune checkpoint inhibitors.[1][9]
Signaling Pathways Modulated by ENPP1
The intricate signaling networks influenced by ENPP1 are pivotal to its role in cancer. Understanding these pathways is essential for the rational design of therapeutic strategies.
The cGAS-STING Pathway
The cGAS-STING pathway is a central mechanism of innate immunity against cancer. Its negative regulation by ENPP1 is a key aspect of tumor immune evasion.
Caption: The ENPP1-mediated regulation of the cGAS-STING pathway.
The Adenosine Pathway
ENPP1's role in ATP hydrolysis initiates a cascade that results in the production of immunosuppressive adenosine.
Caption: The role of ENPP1 in the adenosine synthesis pathway.
This compound and Other ENPP1 Inhibitors
The therapeutic potential of targeting ENPP1 has led to the development of numerous small molecule inhibitors. This compound (also known as Compound 88a) has been identified as a highly potent ENPP1 inhibitor with a Ki value of 0.00586 nM.[10] While detailed preclinical data for this compound in cancer models is not extensively available in the public domain, its potency suggests it could be a valuable tool for research and a promising candidate for further development.
The general mechanism of action for ENPP1 inhibitors is to block the active site of the enzyme, thereby preventing the hydrolysis of its substrates, ATP and cGAMP.[11] This dual action is expected to:
-
Restore STING signaling: By preventing cGAMP degradation, ENPP1 inhibitors increase the concentration of this immunostimulatory molecule in the tumor microenvironment, leading to enhanced anti-tumor immunity.
-
Reduce adenosine-mediated immunosuppression: By blocking the initial step in the conversion of ATP to adenosine, these inhibitors can help to alleviate the immunosuppressive environment of the tumor.
Quantitative Data on ENPP1 Inhibitors
The following table summarizes publicly available data on the potency of various ENPP1 inhibitors.
| Inhibitor | Type | Potency (IC50/Ki) | Cancer Model(s) | Key Findings | Reference(s) |
| This compound | Small Molecule | Ki: 0.00586 nM | Not specified | Potent inhibitor of ENPP1. | [10] |
| Enpp-1-IN-14 | Small Molecule | IC50: 32.38 nM | In vivo tumor models | Significantly inhibits tumor growth. | [12][13] |
| SR-8314 | Small Molecule | Ki: 0.079 µM | B16F10 melanoma, CT26 colorectal | Induces STING activity, demonstrates anti-tumor activity. | [4][14] |
| STF-1623 | Small Molecule | Ki < 2 nM | E0771 breast cancer | Delays tumor growth, synergizes with radiation and checkpoint inhibitors. | [15][16] |
| OC-1 | Small Molecule | Ki < 10 nM | CT26, MC38 colorectal | Orally bioavailable, shows single-agent and combination activity with anti-PD-1. | [17] |
| AVA-NP-695 | Small Molecule | Not specified | Breast cancer | Orally bioavailable, decreases tumor volume. | [18] |
Experimental Protocols for Studying ENPP1 and its Inhibitors
Rigorous and reproducible experimental protocols are essential for the evaluation of ENPP1's role in cancer and the efficacy of its inhibitors.
ENPP1 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of ENPP1 and to determine the potency of inhibitors. A common method is a colorimetric assay using a synthetic substrate.
Principle: ENPP1 hydrolyzes p-nitrophenyl thymidine 5′-monophosphate (p-NP-TMP) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human ENPP1
-
p-nitrophenyl thymidine 5′-monophosphate (Sigma)
-
Assay Buffer: 200 mM Tris, pH 8.0
-
Lysis Buffer (for cell-based assays): 1% Triton X-100 in Assay Buffer
-
Stop Solution: 100 mM NaOH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of recombinant ENPP1 in Assay Buffer.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-NP-TMP (final concentration 1 mg/ml), to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Note: For cell-based assays, lyse cells expressing ENPP1 in Lysis Buffer and use equivalent amounts of protein for the assay.[19]
Cancer Cell Proliferation Assay
This protocol assesses the effect of ENPP1 inhibition on cancer cell proliferation. A luminescence-based assay measuring ATP levels (as an indicator of metabolically active cells) is a common high-throughput method.
Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used commercial kit for this purpose.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium
-
ENPP1 inhibitor (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ENPP1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the ENPP1-regulated signaling pathways.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Materials:
-
Cancer cells treated with or without an ENPP1 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ENPP1, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, to aid tumor establishment)
-
ENPP1 inhibitor (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ENPP1 inhibitor to the treatment group according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Compare tumor growth between the treatment and control groups to determine the therapeutic efficacy.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Improving the Pharmacodynamics and In Vivo Activity of ENPP1-Fc Through Protein and Glycosylation Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Enpp-1-IN-14 - Immunomart [immunomart.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of ENPP1 in Mineralization with the Potent Inhibitor Enpp-1-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in mineralization and the use of the potent inhibitor, Enpp-1-IN-15, as a tool for its investigation. This document details the signaling pathways, experimental protocols, and quantitative data relevant to the study of ENPP1, offering a comprehensive resource for researchers in bone biology, oncology, and drug discovery.
The Critical Role of ENPP1 in Mineralization
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that regulates both physiological and pathological mineralization processes.[1][2] As a type II transmembrane glycoprotein, ENPP1 is broadly expressed and plays a crucial role in hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][3] PPi is a potent inhibitor of hydroxyapatite crystal formation, the primary mineral component of bone and teeth.[2][4] Consequently, the balance of PPi levels is critical for maintaining controlled mineralization.
Deficiencies in ENPP1 function can lead to a paradoxical combination of reduced bone mass and excessive soft tissue calcification, as seen in conditions like Generalized Arterial Calcification of Infancy (GACI) and Autosomal Hypophosphatemic Rickets Type 2.[5] Beyond its role in mineralization, ENPP1 is also implicated in modulating the cGAS-STING signaling pathway, a critical component of the innate immune system, by degrading its ligand 2'3'-cGAMP.[6] This dual functionality makes ENPP1 a compelling target for therapeutic intervention in a range of diseases.
This compound and Other Small Molecule Inhibitors of ENPP1
The development of potent and selective ENPP1 inhibitors is crucial for both studying its biological functions and for therapeutic applications. This compound has emerged as a highly potent inhibitor of ENPP1. Several other small molecule inhibitors have also been developed and characterized, providing a toolkit for researchers to probe ENPP1 activity in various experimental systems.
Table 1: Quantitative Data for Selected ENPP1 Inhibitors
| Inhibitor | Target | Potency (IC50/Ki) | Assay Type | Reference |
| This compound | ENPP1 | Ki: 0.00586 nM | Enzymatic Assay | [Source not explicitly detailing the assay for this specific compound] |
| Enpp-1-IN-14 | ENPP1 | IC50: 32.38 nM | Recombinant human ENPP1 assay | [Source not explicitly detailing the assay for this specific compound] |
| Enpp-1-IN-20 | ENPP1 | IC50: 0.09 nM | Enzymatic Assay | [7] |
| Enpp-1-IN-20 | ENPP1 | IC50: 8.8 nM | Cell-based Assay | [7] |
Signaling Pathways Involving ENPP1 in Mineralization
ENPP1's role in mineralization is intricately linked to several signaling pathways within osteoblasts, the primary bone-forming cells. The regulation of ENPP1 expression and its enzymatic activity are key control points in bone formation and homeostasis.
Caption: ENPP1 signaling in osteoblast-mediated mineralization.
The transcription of the ENPP1 gene in osteoblasts and osteocytes is positively regulated by key osteogenic transcription factors, including Osterix (Osx) and Runt-related transcription factor 2 (Runx2).[8] The p38-mitogen-activated protein kinase (MAPK) signaling pathway also plays a role in activating ENPP1 promoter activity through Osx.[8] Once expressed, the ENPP1 protein hydrolyzes extracellular ATP, generating PPi, which acts as a potent inhibitor of mineralization.[1] Tissue-nonspecific alkaline phosphatase (TNAP) can then hydrolyze PPi into inorganic phosphate (Pi), a promoter of mineralization, highlighting the delicate balance regulated by these enzymes.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ENPP1 in mineralization and to characterize the activity of inhibitors like this compound.
ENPP1 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of ENPP1 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human ENPP1
-
p-Nitrophenyl thymidine 5’-monophosphate (pNP-TMP) as substrate
-
Tris buffer (50 mM, pH 9.0)
-
CaCl₂ (1 mM)
-
ZnCl₂ (200 µM)
-
This compound or other test compounds
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, CaCl₂, and ZnCl₂.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add recombinant human ENPP1 (e.g., 20 ng) to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate pNP-TMP (e.g., 200 µM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Mineralization Assay (Alizarin Red S Staining)
This protocol details the use of Alizarin Red S staining to visualize and quantify calcium deposition in osteoblast cultures, a common method to assess the impact of ENPP1 modulation on mineralization.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics
-
Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (e.g., 2% in dH₂O, pH 4.1-4.3)
-
10% Acetic acid for quantification
-
10% Ammonium hydroxide for quantification
-
Multi-well cell culture plates
-
Microscope
-
Plate reader for quantification (optional)
Procedure:
-
Seed osteoblasts in multi-well plates and culture until confluent.
-
Induce osteogenic differentiation by replacing the culture medium with osteogenic differentiation medium.
-
Treat the cells with different concentrations of this compound or a vehicle control. Refresh the medium and treatment every 2-3 days.
-
After a suitable differentiation period (e.g., 14-21 days), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Wash the cells with deionized water to remove excess stain.
-
Visualize the mineralized nodules (stained red) under a microscope and capture images.
-
For quantification: a. Add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. b. Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube. c. Heat at 85°C for 10 minutes and then place on ice for 5 minutes. d. Centrifuge to pellet the cell debris. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide. f. Read the absorbance at 405 nm.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating ENPP1.
Caption: General experimental workflow for investigating ENPP1.
Conclusion
ENPP1 stands as a pivotal regulator of mineralization with multifaceted roles in both skeletal and soft tissue homeostasis, as well as in immune signaling. The development of potent inhibitors like this compound provides invaluable tools to dissect the intricate mechanisms governed by this enzyme. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to design and execute experiments aimed at further elucidating the biological significance of ENPP1 and exploring its potential as a therapeutic target. The continued investigation into ENPP1 and its inhibitors holds great promise for advancing our understanding of mineralization disorders and developing novel therapeutic strategies.
References
- 1. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 2. ENPP1 in the Regulation of Mineralization and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis-independent ENPP1 protein signaling regulates mammalian bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transcriptional activation of ENPP1 by osterix in osteoblasts and osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enpp-1-IN-15 and its Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that shapes the tumor microenvironment (TME). By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses the cGAS-STING pathway, a key driver of anti-tumor immunity. Consequently, inhibition of ENPP1 presents a promising therapeutic strategy to reactivate innate immune responses against cancer. This technical guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, typified by the conceptual molecule Enpp-1-IN-15, and their profound impact on the TME. The guide details the underlying signaling pathways, summarizes key preclinical data, and outlines relevant experimental protocols.
Introduction: ENPP1 as an Innate Immune Checkpoint
ENPP1 is a type II transmembrane glycoprotein that plays a significant role in various physiological processes, including bone mineralization and purinergic signaling.[1] In the context of oncology, ENPP1 is frequently overexpressed in a variety of solid tumors, including breast, ovarian, and lung cancers, where its expression often correlates with poor prognosis and metastasis.[2][3]
The primary mechanism through which ENPP1 promotes an immunosuppressive TME is by degrading extracellular cGAMP.[4][5] cGAMP is produced by cancer cells in response to cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability.[6][7] Extracellular cGAMP can be taken up by surrounding immune cells, particularly dendritic cells (DCs), to activate the stimulator of interferon genes (STING) pathway.[8] STING activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.[3][9] By hydrolyzing cGAMP, ENPP1 effectively severs this crucial line of communication between cancer cells and the innate immune system, thereby fostering an immune-cold TME.[4][8]
Furthermore, ENPP1 contributes to the production of adenosine, another immunosuppressive molecule in the TME. ENPP1 hydrolyzes ATP to generate AMP, which is then converted to adenosine by CD73.[2][8] Adenosine, acting through A2A receptors on immune cells, further dampens anti-tumor immunity.[2] Therefore, inhibiting ENPP1 offers a dual benefit: restoring cGAMP-STING signaling and reducing adenosine-mediated immunosuppression.[7]
This compound: A Representative ENPP1 Inhibitor
While "this compound" does not correspond to a publicly disclosed specific molecule, this guide will use it as a placeholder for a potent and selective small molecule inhibitor of ENPP1. The data and methodologies presented are a composite derived from published studies on various preclinical ENPP1 inhibitors such as ZXP-8202 and OC-1.[10][11]
Mechanism of Action
This compound is designed to competitively bind to the active site of ENPP1, preventing the hydrolysis of its primary substrate, 2'3'-cGAMP.[12] This leads to an accumulation of extracellular cGAMP within the TME, thereby reactivating the STING pathway in surrounding immune cells.
Impact on the Tumor Microenvironment
The inhibition of ENPP1 by this compound instigates a significant remodeling of the TME, shifting it from an immunosuppressive to an immunopermissive state.
Re-activation of the cGAS-STING Pathway
By preventing cGAMP degradation, this compound restores paracrine STING signaling. This leads to:
-
Increased Type I Interferon Production: Activated STING in dendritic cells and other immune cells triggers the production of IFN-α and IFN-β.[3][9]
-
Enhanced Dendritic Cell (DC) Activation: IFN-I promotes the maturation and activation of DCs, enhancing their ability to prime anti-tumor T cells.[3]
-
Recruitment and Activation of Effector Immune Cells: The downstream signaling cascade results in the infiltration of cytotoxic T lymphocytes (CTLs) and NK cells into the tumor.[13]
Reduction of Immunosuppressive Adenosine
While the primary mechanism is through cGAMP stabilization, the inhibition of ENPP1's ATPase activity also contributes to a reduction in the production of immunosuppressive adenosine in the TME.[11]
Synergistic Effects with Other Therapies
The immunomodulatory effects of ENPP1 inhibition can be leveraged in combination with other cancer therapies:
-
Immune Checkpoint Blockade (ICB): By increasing T cell infiltration and activation, ENPP1 inhibitors can sensitize tumors to anti-PD-1/PD-L1 therapies.[3]
-
Radiotherapy (RT): RT induces dsDNA damage in cancer cells, leading to increased cGAMP production. Combining RT with an ENPP1 inhibitor can amplify the anti-tumor immune response.[2][5]
-
STING Agonists: ENPP1 inhibitors can enhance the efficacy of exogenous STING agonists by preventing their degradation.[3]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies on representative ENPP1 inhibitors.
| In Vitro Activity | Value | Reference |
| ENPP1 Inhibitory Potency (IC50) | ||
| Recombinant Human ENPP1 (rhENPP1) | < 10 nM | [11] |
| Cell-based ENPP1 Activity (EC50) | 20 nM | [10] |
| STING Pathway Activation (EC50) | ||
| IFN-β Production in THP-1 cells | 10 nM | [10] |
| Selectivity | ||
| Phosphodiesterases (PDEs) | > 30 µM | [11] |
| In Vivo Efficacy | Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Monotherapy | CT26 Syngeneic Mouse Model | ZXP-8202 | ~70% | [10] |
| CT26 Syngeneic Mouse Model | OC-1 | 20-40% | [11] | |
| Combination Therapy | CT26 Syngeneic Mouse Model | OC-1 + anti-PD-1 | ~75% | [11] |
| Pharmacokinetics | Species | Parameter | Value | Reference |
| Oral Bioavailability | Mouse | F (%) | 72% | [11] |
| Rat | F (%) | 63% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.
ENPP1 Enzymatic Assay (In Vitro)
Objective: To determine the in vitro potency of this compound in inhibiting ENPP1 enzymatic activity.
Methodology:
-
A luminescence-based enzymatic assay is utilized.
-
The reaction mixture contains 50 mM Tris pH 9.5, 250 mM NaCl, 0.5 mM CaCl2, 1 mM ZnCl2, and 0.1% DMSO.[14]
-
Recombinant human ENPP1 (rhENPP1) is incubated with a suitable substrate (e.g., a fluorogenic analog of ATP or cGAMP).
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The product formation is measured using a luminometer or fluorometer.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based STING Activation Assay
Objective: To assess the ability of this compound to activate the STING pathway in a cellular context.
Methodology:
-
A co-culture system is established with a high ENPP1-expressing cancer cell line (e.g., MDA-MB-231) and a reporter cell line expressing a STING-dependent reporter (e.g., THP-1 cells with an IFN-β promoter-luciferase reporter).
-
The cancer cells are treated with a DNA damaging agent (e.g., etoposide) or transfected with dsDNA to induce endogenous cGAMP production.
-
This compound is added to the co-culture at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), the supernatant (conditioned medium) is transferred to the reporter cells.
-
STING activation in the reporter cells is quantified by measuring the reporter signal (e.g., luciferase activity) or by quantifying the secretion of IFN-β or CXCL10/IP-10 into the medium using ELISA.[10][11]
-
The EC50 value is determined from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a syngeneic mouse model.
Methodology:
-
A suitable syngeneic mouse tumor model is selected (e.g., CT26 or MC38 colorectal carcinoma in BALB/c or C57BL/6 mice, respectively).
-
Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1.
-
This compound is administered orally (p.o.) at a predetermined dose and schedule (e.g., once or twice daily).[11] The anti-PD-1 antibody is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., twice a week).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells).
Visualizations: Signaling Pathways and Workflows
Caption: ENPP1-mediated suppression of the cGAS-STING pathway and its inhibition by this compound.
Caption: Preclinical evaluation workflow for an ENPP1 inhibitor like this compound.
Conclusion
The inhibition of ENPP1 represents a compelling and novel approach in cancer immunotherapy. By targeting a key node in the regulation of the tumor microenvironment, ENPP1 inhibitors like the conceptual this compound can unleash a potent anti-tumor immune response. The preclinical data for this class of molecules are highly encouraging, demonstrating robust single-agent activity and synergistic effects with immune checkpoint blockade. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of oncology. Future clinical trials will be crucial to ascertain the full therapeutic potential of ENPP1 inhibition in cancer patients.[15]
References
- 1. ENPP1 ectonucleotide pyrophosphatase/phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mskcc.org [mskcc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Enpp-1-IN-15: A Technical Guide to a High-Potency ENPP1 Inhibitor for Basic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of Enpp-1-IN-15, a highly potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While public domain data specifically detailing extensive applications of this compound is limited, its exceptional potency allows us to infer its utility in various research contexts based on the well-documented activities of other small-molecule ENPP1 inhibitors. This document outlines the core mechanism of action, provides quantitative data for key inhibitors, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to ENPP1 and Its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] It functions as the primary hydrolase of extracellular adenosine triphosphate (ATP) and, critically for immuno-oncology, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][3] cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that detects cytosolic DNA and triggers anti-tumor immune responses.[3][4]
Many tumors overexpress ENPP1, which hydrolyzes cGAMP in the tumor microenvironment, thereby suppressing the STING pathway and allowing cancer cells to evade immune surveillance.[4][5] The inhibition of ENPP1 is therefore a promising therapeutic strategy to restore and enhance anti-tumor immunity.[5][6] Small-molecule inhibitors, such as this compound, are invaluable tools for investigating the basic biology of the ENPP1-STING axis and for preclinical validation of this therapeutic approach.
Quantitative Data for ENPP1 Inhibitors
The potency of ENPP1 inhibitors is a critical parameter for their use as research tools. This compound stands out for its exceptionally low inhibition constant (Kᵢ). The table below summarizes the available quantitative data for this compound and other relevant inhibitors for comparison.
| Compound Name | Identifier | Potency Metric | Value (nM) | Target |
| This compound | Compound 88a | Kᵢ | 0.00586 | ENPP1[7] |
| Enpp-1-IN-20 | Compound 31 | IC₅₀ | 0.09 | ENPP1[8] |
| Cell-based IC₅₀ | 8.8 | STING Pathway Stimulation[8] | ||
| Enpp-1-IN-14 | Compound 015 | IC₅₀ | 32.38 | Recombinant Human ENPP1[9][10] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are common measures of inhibitor potency. Lower values indicate higher potency.
Core Signaling Pathway: The cGAS-STING Axis and ENPP1 Inhibition
The primary application of this compound in basic research, particularly in immuno-oncology, is the modulation of the cGAS-STING pathway. The following diagram illustrates this critical signaling cascade and the role of ENPP1 inhibition.
Caption: The cGAS-STING pathway is activated by cytosolic DNA in tumor cells, leading to the production and export of cGAMP. Extracellular cGAMP activates STING in immune cells, triggering an anti-tumor response. ENPP1 hydrolyzes extracellular cGAMP, dampening this response. This compound inhibits ENPP1, thereby increasing cGAMP levels and enhancing STING-mediated immunity.
Experimental Protocols
The following are generalized protocols for key experiments involving ENPP1 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems.
ENPP1 Enzyme Inhibition Assay (In Vitro)
This protocol determines the direct inhibitory activity of a compound on purified ENPP1 enzyme.
Objective: To determine the IC₅₀ or Kᵢ value of this compound.
Materials:
-
Recombinant human ENPP1 protein.
-
ENPP1 substrate: ATP or a colorimetric/fluorogenic surrogate like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP).[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 50 µM ZnCl₂.
-
This compound stock solution (e.g., in DMSO).
-
96- or 384-well microplates.
-
Plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction:
-
Add a fixed concentration of recombinant ENPP1 to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate (e.g., ATP).
-
-
Detection:
-
If using ATP as a substrate, the reaction can be coupled to a detection system that measures the product (AMP/GMP or pyrophosphate). Malachite green-based assays can detect the release of phosphate after pyrophosphate is converted by inorganic pyrophosphatase.[11]
-
If using a colorimetric substrate like pNP-TMP, stop the reaction (e.g., with NaOH) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based STING Activation Assay
This protocol assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
Objective: To measure the potentiation of STING-dependent gene expression by this compound.
Materials:
-
A cell line that expresses ENPP1 and has a functional STING pathway (e.g., THP-1 monocytes).
-
A STING agonist (e.g., 2'3'-cGAMP).
-
This compound.
-
Cell culture medium and reagents.
-
Reagents for qPCR (for measuring interferon gene expression) or an interferon-stimulated response element (ISRE) reporter assay system.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Treatment:
-
Pre-treat the cells with a serial dilution of this compound for a short period (e.g., 1-2 hours).
-
Add a sub-maximal concentration of an exogenous STING agonist (e.g., 2'3'-cGAMP) to the wells. The goal is to see a potentiation of the signal by the inhibitor.
-
Incubate for a suitable time to allow for gene expression (e.g., 6-24 hours).
-
-
Endpoint Measurement:
-
qPCR: Lyse the cells, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for STING target genes like IFNB1 or CXCL10.
-
Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter signal (e.g., luciferase activity).
-
-
Data Analysis:
-
Normalize the gene expression or reporter signal to a control (e.g., vehicle-treated cells).
-
Plot the fold-change in signal against the inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical workflow for screening ENPP1 inhibitors and the logical relationship between ENPP1 inhibition and its anti-tumor effects.
Caption: A generalized experimental workflow for the discovery and validation of novel ENPP1 inhibitors, from initial high-throughput screening to in vivo efficacy studies.
Caption: The logical cascade showing how inhibition of ENPP1 by this compound leads to an increase in extracellular cGAMP, subsequent STING activation, and ultimately, an enhanced anti-tumor immune response.
Conclusion
This compound is a powerful research tool characterized by its sub-nanomolar potency against ENPP1. Its primary application in basic research is the elucidation and modulation of the cGAS-STING signaling pathway. By effectively blocking the degradation of extracellular cGAMP, this compound can be used to study the downstream consequences of STING activation in various contexts, including cancer immunology, autoimmune disorders, and infectious diseases. The protocols and data presented in this guide serve as a starting point for researchers aiming to leverage this and other potent ENPP1 inhibitors to advance our understanding of these critical biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. ENPP1 | Insilico Medicine [insilico.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enpp-1-IN-14 - Immunomart [immunomart.org]
- 11. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
Exploring the patent literature for Enpp-1-IN-15
An In-depth Technical Guide to ENPP1 Inhibitors: Focus on ISM5939
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the patent literature concerning inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme in cellular signaling and a promising target for cancer immunotherapy. While the specific compound "Enpp-1-IN-15" was not identified in the surveyed patent landscape, this document focuses on a potent and selective ENPP1 inhibitor, ISM5939 , disclosed in recent literature and associated patent filings. This guide provides a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and the relevant biological pathways.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides.[1][2] One of its key substrates is cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, thereby suppressing antitumor immunity.[4] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance the immune response against cancer.[1][3][4][5] ENPP1 inhibitors are being investigated for their potential to be used in combination with other cancer therapies, such as immune checkpoint inhibitors and radiotherapy.[1][6]
Quantitative Data for ISM5939
Table 1: In Vitro Potency of ISM5939 against ENPP1 [7]
| Substrate | pH | IC50 (nM) |
| 2',3'-cGAMP | 7.4 | 0.63 |
| ATP | 7.4 | 9.28 |
| 2',3'-cGAMP | 6.5 | 11.41 |
| ATP | 6.5 | 170.30 |
Table 2: Comparative In Vitro Potency of ISM5939 and a Reference Inhibitor (ENPP-IN-1) [7]
| Compound | Substrate | IC50 (nM) |
| ISM5939 | 2',3'-cGAMP | 0.63 |
| ENPP-IN-1 | 2',3'-cGAMP | 259.0 |
| ISM5939 | ATP | 9.28 |
| ENPP-IN-1 | ATP | 1328.0 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize ENPP1 inhibitors, based on descriptions in the patent literature and related publications.
ENPP1 Inhibition Assay (Luminescence-based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against ENPP1.
-
Principle: The assay measures the amount of ATP remaining after incubation with ENPP1 and the test compound. The remaining ATP is detected using a luciferase-based reagent, which produces a luminescent signal proportional to the ATP concentration.
-
Procedure:
-
Recombinant ENPP1 protein is incubated with the test compound at various concentrations.
-
ATP is added as a substrate, and the reaction is allowed to proceed for a defined period.
-
A luciferase-based reagent (e.g., Kinase-Glo®) is added to stop the enzymatic reaction and initiate the luminescence reaction.
-
The luminescence signal is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to a control group without the test compound.
-
IC50 values are determined using nonlinear regression analysis.[7]
-
cGAMP Hydrolysis Assay (Radiolabeled Substrate)
This assay directly measures the ability of an ENPP1 inhibitor to prevent the degradation of cGAMP.
-
Principle: Radiolabeled 32P-cGAMP is used as a substrate for ENPP1. The inhibition of ENPP1 activity is assessed by quantifying the amount of intact 32P-cGAMP remaining after the reaction.
-
Procedure:
-
32P-cGAMP is synthesized by incubating unlabeled ATP and GTP with 32P-ATP and recombinant cGAS.
-
Recombinant ENPP1 is incubated with the test compound.
-
32P-cGAMP is added to the mixture, and the reaction is incubated.
-
The reaction products are separated using thin-layer chromatography (TLC).
-
The amount of intact 32P-cGAMP is visualized and quantified by autoradiography.[3][9]
-
Cellular STING Activation Assay
This assay evaluates the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING pathway activation in a cellular context.
-
Principle: The assay measures the expression of downstream target genes of the STING pathway, such as interferon-beta (IFNB1) and CXCL10, in response to cGAMP stimulation in the presence of an ENPP1 inhibitor.
-
Procedure:
-
A suitable cell line (e.g., human monocytic THP-1 cells) is treated with the test compound.
-
The cells are then stimulated with exogenous cGAMP.
-
After a defined incubation period, the cells are harvested, and total RNA is extracted.
-
The mRNA expression levels of STING target genes are quantified using quantitative real-time PCR (qRT-PCR).
-
An increase in the expression of these genes in the presence of the inhibitor indicates enhanced STING pathway activation.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ENPP1 inhibition.
Conclusion
The patent literature and associated scientific publications provide a strong rationale for the development of ENPP1 inhibitors as a novel class of cancer immunotherapeutics. Compounds such as ISM5939 demonstrate high potency and selectivity, effectively enhancing the cGAMP-STING signaling pathway. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in this exciting field. The continued exploration of ENPP1 inhibitors holds the promise of new and effective treatment options for patients with cancer.
References
- 1. US11707471B2 - ENPP1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019051269A1 - Enpp1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 6. BR112021015098A2 - Enpp1 inhibitors and methods of modulating the immune response - Google Patents [patents.google.com]
- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 9. researchgate.net [researchgate.net]
- 10. ENPP1 inhibitor (Qilu Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Enpp-1-IN-15 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions as a key regulator of extracellular nucleotide metabolism by hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi).[1][2][3] Dysregulation of ENPP1 activity has been implicated in several diseases, including cancer, metabolic disorders, and vascular calcification.[4][5][6]
One of the most significant recently discovered roles of ENPP1 is its function as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][4][7] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons.[1][4] ENPP1 hydrolyzes the cGAS product, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the STING-mediated anti-tumor immune response.[1][4][7] Consequently, inhibition of ENPP1 has emerged as a promising therapeutic strategy for cancer immunotherapy, aiming to enhance the innate immune response against tumors.[8][9][10]
Enpp-1-IN-15 is a potent and selective inhibitor of ENPP1. These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to investigate its biological activity and effects on ENPP1-mediated signaling pathways.
Signaling Pathways
ENPP1 is involved in several key signaling pathways. The diagrams below illustrate the central role of ENPP1 in the cGAS-STING pathway and purinergic signaling, and how this compound modulates these pathways.
Caption: ENPP1 in the cGAS-STING Pathway and its inhibition by this compound.
Caption: ENPP1 in Purinergic Signaling and its inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro potency of various ENPP1 inhibitors. This data is provided for comparative purposes to aid in experimental design.
| Compound | Target | IC50 (Enzymatic Assay) | EC50 (Cell-Based Assay) | Cell Line | Reference |
| Enpp-1-IN-13 | ENPP1 | 1.29 µM | - | - | [11] |
| ENPP1 Inhibitor C | ENPP1 | 0.26 µM | - | MDA-MB-231, C6 | [12] |
| ISM5939 | ENPP1 | 0.63 nM | 330 nM | MDA-MB-231 | [13] |
| Compound 7c | ENPP1 | Ki = 58 nM | - | - | [2] |
| SR-8314 | ENPP1 | Ki = 79 nM | - | - | [2] |
Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a more potent inhibitor.[14] EC50 represents the concentration of a drug that gives a half-maximal response in a cell-based assay.
Experimental Protocols
Protocol 1: Determination of ENPP1 Inhibitory Activity in a Cell-Based Assay
This protocol is designed to measure the ability of this compound to inhibit ENPP1 activity in a whole-cell format. The assay relies on the quantification of a fluorescent substrate hydrolyzed by cellular ENPP1.
Materials:
-
Cells: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 human breast cancer cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: As provided in a commercial ENPP1/ENPP3 Cell-Based Activity Assay Kit or a user-defined buffer (e.g., Tris-buffered saline).
-
This compound: Stock solution in DMSO.
-
ENPP1 Substrate: A fluorescent substrate for ENPP1 (e.g., from a commercial kit).
-
Black, clear-bottom 96-well plates.
-
Plate reader with fluorescence capabilities (e.g., excitation/emission at 485/520 nm).
Experimental Workflow:
Caption: Workflow for a cell-based ENPP1 inhibition assay.
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a black, clear-bottom 96-well plate at a density of 2,000 to 15,000 cells per well.[15] Culture overnight at 37°C in a 5% CO2 incubator.
-
Cell Washing: The next day, carefully aspirate the culture medium. Wash the cells twice with 100 µL of Assay Buffer to remove any residual serum, which may contain interfering ENPP enzymes.[15]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final concentration range should be chosen to bracket the expected IC50 value (e.g., from 0.1 nM to 10 µM). Also, prepare a vehicle control (DMSO) and a positive control (a known ENPP1 inhibitor, if available).
-
Inhibitor Treatment: Add the prepared dilutions of this compound (or controls) to the respective wells. The final volume in each well should be consistent (e.g., 80 µL).
-
Substrate Addition: Prepare the ENPP1 substrate working solution according to the manufacturer's instructions. Add 20 µL of the substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[15]
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Measurement of 2'3'-cGAMP Hydrolysis
This protocol assesses the ability of this compound to prevent the degradation of 2'3'-cGAMP by cells expressing ENPP1. The remaining 2'3'-cGAMP in the supernatant is then quantified using an ELISA.
Materials:
-
Cells: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231).
-
Culture Medium: As in Protocol 1.
-
This compound: Stock solution in DMSO.
-
2'3'-cGAMP: Stock solution in a suitable buffer.
-
2'3'-cGAMP ELISA Kit.
-
24-well plates.
-
Centrifuge.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. researchgate.net [researchgate.net]
- 10. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. interpriseusa.com [interpriseusa.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. xenotech.com [xenotech.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for ENPP1-IN-15 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ENPP1-IN-15, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in preclinical mouse tumor models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of ENPP1 inhibition in cancer immunotherapy.
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses antitumor immunity.[1][2] ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[3][4] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, often present in cancer cells due to chromosomal instability, and triggers a type I interferon (IFN) response, leading to the activation of an antitumor immune response.[5][6]
By degrading extracellular cGAMP, ENPP1 dampens the STING-mediated immune response, allowing tumors to evade immune surveillance.[1][2][3] Furthermore, ENPP1-mediated hydrolysis of ATP produces adenosine, an immunosuppressive molecule in the tumor microenvironment (TME).[3][7][8] Inhibition of ENPP1 with small molecules like ENPP1-IN-15 is a promising therapeutic strategy to enhance antitumor immunity by increasing the concentration of cGAMP in the TME, thereby activating the STING pathway and reducing immunosuppressive adenosine.[4][7][9] Preclinical studies have demonstrated that ENPP1 inhibitors can delay tumor growth, reduce metastasis, and enhance the efficacy of other immunotherapies such as checkpoint inhibitors.[1][4][10][11]
Mechanism of Action
ENPP1-IN-15 is a small molecule inhibitor that targets the enzymatic activity of ENPP1. By blocking ENPP1, the inhibitor prevents the hydrolysis of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This elevated cGAMP can then activate the STING pathway in surrounding immune cells, such as dendritic cells, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells. Additionally, by inhibiting ENPP1, the production of immunosuppressive adenosine is reduced.[3][7][8]
Figure 1: Mechanism of action of ENPP1-IN-15.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on ENPP1 inhibitors in mouse tumor models.
Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Tumor Cell Line | Dosing Regimen | Outcome | Reference |
| Unnamed Inhibitor | C57BL/6J | E0771 (Breast) | Not Specified | Delayed tumor growth | [4] |
| ZXP-8202 | BALB/c | CT26 (Colon) | Dosed for 14 days | ~70% tumor growth inhibition | [12] |
| Unnamed Inhibitor | Not Specified | CT-26 (Colon) | Monitored for 15 days | Significant antitumor activity when combined with anti-PD-L1 | [10] |
| Compound 7 | Not Specified | Not Specified | 80 mg/kg (with anti-PD-1) | 77.7% tumor growth inhibition rate | [11] |
| ISM Compound | Not Specified | MC38 (Colon) | Single dose | 67% tumor growth inhibition | [7] |
| ISM Compound | Not Specified | MC38 (Colon) | 3-30 mpk PO BID (with anti-PD-L1) | Dose-dependent tumor regression; tumor-free animals in combo group | [7] |
| RBS2418 | Not Specified | Hepa1-6 (Liver), GL261-luc (Glioblastoma) | Not Specified | Well tolerated, achieved tumor and plasma levels exceeding EC90 | [11] |
Table 2: Pharmacokinetic Properties of an ENPP1 Inhibitor (Compound 32)
| Administration Route | Half-life (serum) | Observations | Reference |
| Intravenous (IV) | 10-15 minutes | Serum concentrations declined to ≤10 nM within 8 hours | [4] |
| Subcutaneous (SC) | 10-15 minutes | Rapid excretion through kidney and liver suggested | [4] |
Experimental Protocols
The following are generalized protocols for the use of ENPP1-IN-15 in a mouse tumor model. These should be adapted based on the specific inhibitor, tumor model, and experimental goals.
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol outlines a typical experiment to evaluate the antitumor efficacy of ENPP1-IN-15 as a monotherapy or in combination with an immune checkpoint inhibitor.
Figure 2: General experimental workflow for an in vivo efficacy study.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for MC38 or B16-F10 tumors)
-
Tumor cells (e.g., CT26, MC38, E0771)
-
ENPP1-IN-15
-
Vehicle control (appropriate for the inhibitor's formulation)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Cell culture reagents
-
Matrigel (optional, for subcutaneous injection)
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells at the desired concentration (e.g., 1 x 10^6 cells/100 µL) in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize mice into treatment groups with similar average tumor volumes. Typical groups include:
-
Vehicle control
-
ENPP1-IN-15 alone
-
Immune checkpoint inhibitor alone
-
ENPP1-IN-15 + immune checkpoint inhibitor
-
-
-
Treatment Administration:
-
Prepare ENPP1-IN-15 in the appropriate vehicle. The dosing and route of administration (e.g., oral gavage, intraperitoneal injection) should be determined from preliminary pharmacokinetic and tolerability studies.
-
Administer ENPP1-IN-15 according to the determined schedule (e.g., daily, twice daily).
-
Administer the immune checkpoint inhibitor as per established protocols (e.g., intraperitoneal injection twice a week).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).
-
Collect tumors and other tissues (e.g., spleens, lymph nodes) for further analysis, such as flow cytometry for immune cell infiltration, immunohistochemistry, or cytokine analysis.
-
Perform survival analysis.
-
Protocol 2: Pharmacokinetic (PK) Study
This protocol is for determining the pharmacokinetic profile of ENPP1-IN-15.
Materials:
-
Healthy, tumor-free mice
-
ENPP1-IN-15
-
Appropriate vehicle
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for quantifying the drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of ENPP1-IN-15 to mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of ENPP1-IN-15 in plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Concluding Remarks
The use of ENPP1-IN-15 in mouse tumor models is a valuable approach to investigate the role of the cGAS-STING pathway in cancer immunity and to evaluate a promising new class of cancer immunotherapies. The protocols provided herein offer a general framework for such studies. Researchers should optimize these protocols based on the specific characteristics of their inhibitor and the experimental questions being addressed. Careful consideration of the tumor model, dosing regimen, and combination strategies will be crucial for obtaining robust and translatable results.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mskcc.org [mskcc.org]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ENPP-1-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling. It catalyzes the hydrolysis of extracellular ATP, generating pyrophosphate (PPi), and is also the primary enzyme responsible for degrading the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING innate immunity pathway. Dysregulation of ENPP1 activity has been implicated in several diseases, making it a compelling therapeutic target.
ENPP-1-IN-15 is a potent inhibitor of ENPP1 with a high affinity, as indicated by its inhibitory constant (Ki) of 0.00586 nM[1][2]. While specific recommended concentrations for cell culture applications of this compound are not yet widely published, data from structurally and functionally similar ENPP1 inhibitors can provide a strong basis for determining an effective concentration range for your experiments. This document provides a summary of relevant data, detailed experimental protocols, and visualizations to guide the use of this compound in cell culture.
Data Presentation: Inhibitor Concentrations
The following table summarizes the inhibitory concentrations of various ENPP1 inhibitors in both biochemical and cell-based assays. This data can be used to estimate a suitable starting concentration range for this compound. A common practice is to start with a concentration around the cellular IC50 value and perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental endpoint.
| Inhibitor Name | Assay Type | Target | IC50 / Ki Value | Cell Line | Reference |
| This compound | Biochemical | ENPP1 | Ki: 0.00586 nM | - | [1][2] |
| STF-1084 | Biochemical | ENPP1 | Ki: 33 nM | - | [3] |
| STF-1084 | Cell-based | ENPP1 | IC50: 340 nM | 293T | [4][5] |
| ENPP1 Inhibitor 4e | Biochemical | ENPP1 | IC50: 0.188 µM | - | [6][7][8] |
| ENPP1 Inhibitor 4e | Cell-based | ENPP1 | IC50: 0.732 µM | MDA-MB-231 | [6][7][8] |
| Enpp-1-IN-14 | Biochemical | ENPP1 | IC50: 32.38 nM | - | [9][10] |
| Enpp-1-IN-20 | Biochemical | ENPP1 | IC50: 0.09 nM | - | [11][12] |
| Enpp-1-IN-20 | Cell-based | ENPP1 | IC50: 8.8 nM | - | [11][12] |
Note: Based on the high potency of this compound in biochemical assays, a starting concentration range of 1 nM to 1 µM in cell culture is recommended for initial dose-response studies.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving ENPP1.
Caption: ENPP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for STING Pathway Activation
This protocol is to detect the phosphorylation of key proteins in the STING pathway, such as TBK1 and IRF3, following ENPP1 inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for a predetermined time (e.g., 24 hours). In some wells, add a STING agonist like 2'3'-cGAMP for the last few hours of incubation to stimulate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
ENPP1 Enzyme Activity Assay (Cell-based)
This protocol measures the enzymatic activity of ENPP1 in intact cells.
Materials:
-
Cells expressing ENPP1
-
96-well black, clear-bottom tissue culture plates
-
ENPP1/ENPP3 Cell-Based Assay Buffer
-
Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that becomes fluorescent upon cleavage)
-
This compound
-
Fluorescence plate reader (e.g., Ex/Em = 485/520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Wash the cells twice with the assay buffer. Add the assay buffer containing various concentrations of this compound to the wells. Include a vehicle control.
-
Substrate Addition: Add the fluorogenic ENPP1 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours).
-
Data Analysis: Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a highly potent inhibitor of ENPP1. While specific cell culture application data is limited for this compound, the information provided on analogous inhibitors offers a solid foundation for designing and executing experiments. It is crucial to perform dose-response and time-course studies to determine the optimal experimental conditions for your specific cell line and research question. The protocols and diagrams in this document serve as a comprehensive guide to facilitate your research into the biological functions of ENPP1 and the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enpp-1-IN-20_TargetMol [targetmol.com]
Developing a Robust Enzymatic Assay for ENPP1 using the Inhibitor Enpp-1-IN-15
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and execution of an enzymatic assay for Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Additionally, it describes the use of a representative small molecule inhibitor, referred to here as Enpp-1-IN-15, for the characterization of ENPP1 activity. These protocols are intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] It functions as a key enzyme in purinergic signaling by hydrolyzing extracellular nucleotides.[2] The primary substrates for ENPP1 are adenosine triphosphate (ATP) and 2',3'-cyclic GMP-AMP (cGAMP).[2][3]
The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][3] This function is critical in the regulation of bone mineralization, and mutations in the ENPP1 gene are associated with disorders like generalized arterial calcification of infancy (GACI).[4][5] Furthermore, by hydrolyzing the innate immune signaling molecule cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, making it a significant target in cancer immunotherapy.[3][4][6] The overexpression of ENPP1 in various tumors is often associated with poor prognosis, highlighting its potential as a therapeutic target.[6]
Given its involvement in diverse disease states, the development of robust and reliable enzymatic assays for ENPP1 is essential for screening and characterizing potential inhibitors. Small molecule inhibitors of ENPP1 are being actively investigated for their therapeutic potential in oncology, inflammatory disorders, and metabolic diseases.[7][8]
Signaling Pathways Involving ENPP1
ENPP1 is a central node in at least two major signaling pathways: the regulation of extracellular pyrophosphate and the cGAS-STING innate immunity pathway.
Regulation of Mineralization
ENPP1 controls extracellular PPi levels by hydrolyzing ATP. PPi is a potent inhibitor of hydroxyapatite crystal deposition, and therefore, ENPP1 activity is critical for preventing ectopic calcification.
Caption: ENPP1-mediated ATP hydrolysis and its role in mineralization.
Regulation of the cGAS-STING Pathway
ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing the second messenger cGAMP. This pathway is crucial for detecting cytosolic DNA and initiating an innate immune response.
Caption: ENPP1's role in negatively regulating the cGAS-STING pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for ENPP1 enzymatic activity and the inhibitory profile of representative inhibitors. Please note: "this compound" is used as a representative name. Data for other potent ENPP1 inhibitors are presented as a reference.
Table 1: Kinetic Parameters of ENPP1 for Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| ATP | ~10 - 50 | 16 | 0.17 - 0.34 | [3][9] |
| GTP | 4200 | 820 | ~0.2 | [9] |
| CTP | 1200 | 8.7 | ~0.007 | [9] |
| UTP | 4300 | 200 | ~0.05 | [9] |
| 2',3'-cGAMP | ~10 | - | - | [10] |
Table 2: Inhibitory Potency of Selected ENPP1 Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| Enpp-1-IN-14 | 32.38 | Recombinant human ENPP1 | [11] |
| Enpp-1-IN-20 | 0.09 | Recombinant ENPP1 | [12] |
| Enpp-1-IN-20 | 8.8 | Cell-based | [12] |
| Enpp-1-IN-13 | 1290 | ENPP1 | [13] |
| Unnamed Benzimidazole Compound | 150 | AMP-Glo | [14] |
Experimental Protocols
This section provides detailed protocols for performing an ENPP1 enzymatic assay. A fluorescence-based method is described due to its sensitivity and suitability for high-throughput screening.
General Experimental Workflow
The general workflow for an ENPP1 enzymatic assay involves preparing the enzyme and substrate, initiating the reaction, stopping the reaction, and detecting the product.
Caption: General workflow for an ENPP1 enzymatic assay.
Materials and Reagents
-
ENPP1 Enzyme: Recombinant human ENPP1.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35.
-
Substrate:
-
Inhibitor: this compound (or other ENPP1 inhibitors).
-
Detection Reagent:
-
Stop Solution: 20 mM EDTA in assay buffer.
-
Plates: 96-well or 384-well black, low-volume plates.
Protocol for ENPP1 Inhibition Assay using a Fluorescent Substrate
This protocol is adapted for screening inhibitors using a sensitive fluorescent substrate.
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute the ENPP1 enzyme in Assay Buffer to the desired working concentration (e.g., 100 pM).[17] Keep on ice.
-
Prepare a stock solution of the fluorescent substrate (e.g., TG-mAMP) in DMSO and then dilute to the working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer for control wells) to the wells of the plate.
-
Add 20 µL of diluted ENPP1 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Stop the reaction by adding 10 µL of Stop Solution (EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for some fluorescent probes).[18]
-
-
Data Analysis:
-
Correct the fluorescence readings by subtracting the background fluorescence from wells without enzyme.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol for ENPP1 Assay using ATP as a Substrate and AMP Detection
This protocol is suitable for characterizing the hydrolysis of the natural substrate ATP.
-
Reagent Preparation:
-
Prepare reagents as described in section 4.3, but use ATP as the substrate. A typical ATP concentration is 10 µM.[10]
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of diluted this compound or vehicle to the wells.
-
Add 5 µL of diluted ENPP1 enzyme.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at 37°C.
-
Add 10 µL of the Transcreener® AMP²/GMP² Assay detection mix (containing AMP/GMP antibody and a fluorescent tracer).
-
Incubate for 60-90 minutes at room temperature as per the manufacturer's instructions.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Convert the fluorescence polarization values to the amount of AMP produced using a standard curve.
-
Calculate the percent inhibition and determine the IC₅₀ as described in section 4.3.3.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a reliable and sensitive enzymatic assay for ENPP1. By utilizing these methodologies, researchers can effectively screen for and characterize novel ENPP1 inhibitors like this compound. The ability to accurately measure ENPP1 activity is paramount for advancing our understanding of its physiological roles and for the development of new therapeutic strategies targeting this important enzyme.
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis [mdpi.com]
- 9. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of Ecto-nucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors in syngeneic mouse models for cancer immunotherapy. The protocols and data presented are synthesized from preclinical studies of various ENPP1 inhibitors, offering a general framework for assessing the efficacy of novel compounds like Enpp-1-IN-15.
Introduction
Signaling Pathway of ENPP1 Inhibition
References
- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mskcc.org [mskcc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Cell Permeability and Oral Bioavailability of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the cell permeability and oral bioavailability of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. The provided protocols and data summaries are intended to aid in the preclinical development of these promising therapeutic agents.
Introduction to ENPP1 Inhibitors
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of the STING pathway and a subsequent anti-tumor immune response. Several small molecule ENPP1 inhibitors are currently in development, and assessing their cell permeability and oral bioavailability is a crucial step in their preclinical evaluation. While some inhibitors are designed to be cell-impermeable to target extracellular ENPP1, others may require intracellular access for optimal efficacy or to target ENPP1 in different cellular compartments. Oral bioavailability is a desirable characteristic for patient convenience and long-term treatment regimens.
Key Signaling Pathway: ENPP1 and the cGAS-STING Pathway
ENPP1 negatively regulates the cGAS-STING pathway by degrading cGAMP. Understanding this pathway is crucial for interpreting the mechanism of action of ENPP1 inhibitors.
How to measure STING activation after Enpp-1-IN-15 treatment
Application Notes and Protocols
Topic: How to Measure STING Activation After ENPP-1-IN-15 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which binds to and activates STING[1]. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[2][3].
These application notes provide detailed protocols for quantifying the activation of the STING pathway following treatment with this compound. The described assays measure key biomarkers at various stages of the signaling cascade, from the direct accumulation of cGAMP to the downstream production of cytokines.
ENPP1-STING Signaling Pathway
The following diagram illustrates the mechanism by which this compound treatment leads to STING pathway activation. Inhibition of ENPP1 prevents the hydrolysis of extracellular cGAMP, allowing it to be transported into cells to activate STING.
References
- 1. caymanchem.com [caymanchem.com]
- 2. STING signaling activation modulates macrophage polarization via CCL2 in radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. sanbio.nl [sanbio.nl]
- 7. communities.springernature.com [communities.springernature.com]
- 8. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Assessing the Impact of Enpp-1-IN-15 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating innate immune responses.[1][2] It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates STING to induce the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4] In the tumor microenvironment, overexpression of ENPP1 can suppress anti-tumor immunity by degrading cGAMP, thus preventing the activation of STING in immune cells.[5][6]
Enpp-1-IN-15 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING pathway activation and subsequent cytokine production.[7][8] This application note provides a detailed protocol for assessing the impact of this compound on cytokine production in a co-culture system designed to model the tumor microenvironment.
Principle of the Assay
This protocol utilizes a co-culture of high ENPP1-expressing cancer cells (e.g., MDA-MB-231) and a monocytic cell line (e.g., THP-1) that expresses STING. Extracellular cGAMP is added to the culture medium. In the absence of an ENPP1 inhibitor, the cancer cells will hydrolyze the cGAMP, preventing it from activating STING in the THP-1 cells. In the presence of this compound, ENPP1 is inhibited, allowing cGAMP to bind to and activate STING in the THP-1 cells, leading to the production and secretion of cytokines, such as Interferon-beta (IFN-β). The amount of cytokine produced is then quantified as a measure of this compound activity.
Signaling Pathway
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mskcc.org [mskcc.org]
- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting Enpp-1-IN-15 precipitation in media
Welcome to the technical support center for ENPP-1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues, such as precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a structured approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Question 1: I observed a precipitate in my cell culture media after adding this compound. What are the possible causes and how can I solve this?
Answer:
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors, ranging from improper solution preparation to media incompatibility. Follow these troubleshooting steps to identify and resolve the issue.
Step 1: Review Stock Solution Preparation
The initial step is to ensure the this compound stock solution was prepared correctly.
-
Concentration: Creating a stock solution at a concentration that exceeds the inhibitor's solubility limit in the chosen solvent is a common cause of precipitation. Although the exact solubility of this compound is not published, you may need to prepare a less concentrated stock solution.
-
Dissolution Technique: Ensure the compound is fully dissolved. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in the dissolution of the compound in DMSO.
-
Storage: Stock solutions of similar inhibitors are typically stored at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes.
Step 2: Evaluate the Dilution Method into Media
The method of diluting the concentrated stock solution into the aqueous cell culture media is critical.
-
Direct Addition: Adding a small volume of highly concentrated DMSO stock directly to a large volume of media can cause the compound to precipitate out due to a rapid change in solvent polarity.
-
Recommended Dilution Technique:
-
Aliquot the required volume of the this compound DMSO stock solution into a sterile microfuge tube.
-
Add a small volume of fresh, pre-warmed cell culture media to the tube containing the DMSO stock.
-
Gently mix by pipetting up and down to ensure the inhibitor is dispersed in the media before it has a chance to precipitate.
-
Transfer this intermediate dilution to the final volume of cell culture media.
-
Step 3: Assess Media Composition and Incubation Conditions
Characteristics of the cell culture media and the incubation environment can influence the solubility of the compound.
-
Media Components: High concentrations of salts, proteins (especially in serum-free media), or other supplements can sometimes interact with the inhibitor, leading to precipitation.[4] Consider if any recently changed media components correlate with the precipitation issue.
-
pH: A significant shift in the pH of the media can affect the solubility of the compound. Ensure your media is properly buffered and the pH is within the optimal range for your cells.
-
Temperature: Temperature fluctuations can also lead to precipitation.[5] Use pre-warmed media when preparing your working solutions.
Step 4: Rule out Contamination
In some cases, what appears to be a chemical precipitate may be a biological contaminant.
-
Microscopic Examination: Carefully examine a sample of the media with the precipitate under a microscope. Look for signs of bacterial (small, motile rods or cocci), yeast (budding, oval shapes), or fungal (filamentous hyphae) contamination.
-
Culture a Sample: If contamination is suspected, you can culture a small sample of the media in a nutrient broth to confirm.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with a reported Ki value of 0.00586 nM.[6][7] ENPP1 is an enzyme that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[8] It also degrades the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a key activator of the STING (Stimulator of Interferon Genes) pathway involved in innate immunity.[8] By inhibiting ENPP1, this compound can increase the levels of extracellular cGAMP, thereby enhancing STING-mediated immune responses. ENPP1 is also involved in purinergic signaling and has been implicated in various pathological conditions, including cancer and calcification disorders.[9][10]
Q2: What are the key signaling pathways regulated by ENPP1?
ENPP1 is a key regulator of two major signaling pathways:
-
The cGAS-STING Pathway: ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP. Inhibition of ENPP1 leads to increased cGAMP levels and subsequent activation of STING, triggering the production of type I interferons and other pro-inflammatory cytokines.[8][9]
dot
Caption: The cGAS-STING signaling pathway and the role of ENPP1.
-
Purinergic Signaling and Adenosine Metabolism: ENPP1 hydrolyzes extracellular ATP to AMP. AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine is a potent immunosuppressive molecule. By regulating ATP and AMP levels, ENPP1 influences purinergic signaling and the generation of adenosine in the tumor microenvironment.[8]
dot
Caption: ENPP1's role in purinergic signaling and adenosine production.
Q3: How should I prepare a stock solution of this compound?
While specific solubility data for this compound is not provided by the manufacturer, a general protocol based on similar compounds can be followed.
Recommended General Protocol for Stock Solution Preparation:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile environment.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and, if necessary, gently warm it to 37°C or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of this compound to use in cell culture?
The optimal final concentration of this compound will depend on the specific cell type and the experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on its high potency (Ki = 0.00586 nM), you will likely be working in the low nanomolar to micromolar range.
Experimental Protocols
General Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound.
-
Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
In a sterile tube, prepare an intermediate dilution of the inhibitor in pre-warmed, fresh cell culture media. For example, to achieve a final concentration of 10 nM in 1 mL of media from a 10 mM stock, you could perform a serial dilution.
-
Ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the old media from your cells.
-
Add the media containing the desired final concentration of this compound.
-
Include appropriate controls, such as a vehicle control (media with the same final concentration of DMSO) and an untreated control.
-
-
Incubation: Incubate the cells for the desired period of time (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, cytokine measurement, gene expression analysis).
Quantitative Data Summary
The following table summarizes the available quantitative information for this compound and related inhibitors.
| Compound | Molecular Weight ( g/mol ) | Chemical Formula | Potency (IC₅₀ or Ki) | Recommended Solvent |
| This compound | 360.43 | C₁₆H₂₀N₆O₂S | Ki: 0.00586 nM [6][7] | DMSO (general) |
| ENPP-1-IN-1 | 343.40 | C₁₇H₁₇N₃O₃S | Not specified | DMSO[1] |
| ENPP-1-IN-14 | 403.88 | C₁₅H₂₂ClN₅O₄S | IC₅₀: 32.38 nM[3] | DMSO[2][3] |
| ENPP1 Inhibitor C | 282.3 | C₁₅H₁₈N₆ | IC₅₀: 0.26 µM[11] | DMF, DMSO, Ethanol[11] |
Note: Specific solubility values (e.g., mg/mL) for this compound in DMSO are not publicly available. It is recommended to perform a solubility test if a high-concentration stock solution is required.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Optimizing Enpp-1-IN-15 dosage for maximum STING activation
Welcome to the technical support center for ENPP1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of ENPP1-IN-15 for maximum STING (Stimulator of Interferon Genes) activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Understanding the ENPP1-STING Pathway
References
Potential off-target effects of Enpp-1-IN-15 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Enpp-1-IN-15, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This guide is intended for researchers, scientists, and drug development professionals to address potential issues and provide clarity on the use of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of ENPP1.[1] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][3][4][5] By inhibiting ENPP1, this compound prevents the degradation of these substrates, leading to their accumulation in the extracellular space. This modulation of extracellular nucleotide levels can impact various signaling pathways.[1]
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of ENPP1's phosphodiesterase activity. This leads to two major downstream consequences:
-
Activation of the cGAS-STING pathway: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP, a potent activator of the STING (Stimulator of Interferon Genes) pathway.[2][3][6] By preventing cGAMP degradation, this compound enhances STING signaling, leading to the production of type I interferons and other pro-inflammatory cytokines.[7][8]
-
Modulation of purinergic signaling: ENPP1 hydrolyzes ATP to AMP and inorganic pyrophosphate (PPi).[2][9] Inhibition of this activity by this compound can lead to increased extracellular ATP levels and decreased AMP and subsequent adenosine production. This shift in the balance of purinergic signaling can have diverse cellular effects.[10]
Q3: What are the potential off-target effects or confounding activities of this compound?
A3: While this compound is designed to be a selective ENPP1 inhibitor, it is crucial to consider potential off-target effects or confounding activities arising from the complex biology of ENPP1:
-
Impact on bone mineralization and calcification: ENPP1 plays a critical role in regulating bone mineralization by producing PPi, a potent inhibitor of hydroxyapatite formation.[2][11] Long-term inhibition of ENPP1 in certain cell types, such as osteoblasts or vascular smooth muscle cells, could potentially disrupt normal mineralization processes.
-
Alterations in insulin signaling: ENPP1 has been implicated in the negative regulation of insulin signaling by interacting with the insulin receptor.[1][9][11] Therefore, inhibiting ENPP1 might enhance insulin sensitivity in certain cellular contexts.
-
Effects on cell proliferation and migration: ENPP1 expression has been associated with promoting cancer cell migration and proliferation.[8][11] Inhibition by this compound may therefore have direct anti-proliferative or anti-migratory effects independent of its immune-modulatory actions.
-
Modulation of other ENPP family members: Although designed for selectivity, high concentrations of this compound could potentially inhibit other members of the ENPP family (e.g., ENPP2/autotaxin, ENPP3), which have distinct physiological roles.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No significant increase in STING activation (e.g., no IFN-β production) after this compound treatment. | 1. Low or absent endogenous cGAMP production. 2. Defective downstream STING signaling components in the cell line. 3. Insufficient concentration or incubation time of this compound. 4. Rapid degradation of this compound. | 1. Co-treat cells with a known STING agonist (e.g., exogenous cGAMP, dsDNA) to confirm pathway integrity. 2. Use a cell line known to have a functional cGAS-STING pathway (e.g., THP-1, certain fibroblast lines).[13][14] 3. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 4. Consult the manufacturer's data sheet for stability information and consider using fresh compound. |
| Unexpected cytotoxicity or decreased cell viability. | 1. Off-target effects at high concentrations. 2. Cell type-specific sensitivity to altered purinergic signaling. 3. Contamination of the this compound stock. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and use concentrations well below this value. 2. Assess cell viability using multiple methods (e.g., LDH assay, trypan blue exclusion) in parallel with functional assays.[15] 3. Use a control cell line known to be less sensitive to purinergic signaling modulation. 4. Test a fresh, validated batch of the inhibitor. |
| Inconsistent or variable results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent agonist stimulation. 3. Degradation of this compound in solution. | 1. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. If using an exogenous STING agonist, ensure its concentration and delivery method are consistent. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Observed effects are independent of STING signaling. | 1. This compound is modulating purinergic signaling (ATP/adenosine levels). 2. The inhibitor is affecting insulin signaling or other ENPP1-mediated pathways. | 1. Use STING-deficient cells (e.g., via CRISPR/Cas9 knockout) to determine if the observed effect is STING-dependent.[16] 2. Measure extracellular ATP and adenosine levels to assess the impact on purinergic signaling. 3. Investigate downstream markers of insulin signaling (e.g., phosphorylated Akt). |
Experimental Protocols
Protocol 1: cGAMP Hydrolysis Assay
This assay measures the ability of this compound to inhibit the hydrolysis of 2'3'-cGAMP by ENPP1.
Materials:
-
Recombinant human ENPP1
-
This compound
-
2'3'-cGAMP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 9.0, 2 mM CaCl₂, 200 µM ZnCl₂)[4][5]
-
Detection reagent for AMP/GMP or a method to quantify remaining cGAMP (e.g., LC-MS/MS, competitive ELISA)
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add recombinant ENPP1 to each well.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 2'3'-cGAMP to each well.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of product (AMP/GMP) or remaining substrate (cGAMP) using a suitable detection method.
-
Calculate the IC50 value of this compound.
Protocol 2: Cellular STING Activation Assay
This assay assesses the ability of this compound to enhance STING-dependent signaling in a cellular context.
Materials:
-
A suitable cell line with a functional cGAS-STING pathway (e.g., THP-1 monocytes, HEK293T cells expressing STING)[13][14]
-
This compound
-
Optional: A STING agonist (e.g., 2'3'-cGAMP, herring testis DNA)
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, qPCR reagents for interferon-stimulated genes, luciferase reporter assay system)[13][16][17]
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound.
-
Optional: Co-treat with a sub-optimal concentration of a STING agonist to potentiate the signal.
-
Incubate for 18-24 hours.
-
Harvest the cell supernatant to measure secreted IFN-β by ELISA.
-
Alternatively, lyse the cells and measure the expression of interferon-stimulated genes (e.g., ISG56, CXCL10) by qPCR or assess the activity of a co-transfected IFN-β promoter-luciferase reporter construct.[16]
Protocol 3: Cytotoxicity Assay
This assay determines the concentration at which this compound becomes toxic to cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cytotoxicity detection reagent (e.g., LDH assay kit, resazurin-based viability reagent)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a broad range of this compound concentrations.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic compound) and a vehicle control.
-
Incubate for a period relevant to your functional assays (e.g., 24-72 hours).
-
Add the cytotoxicity detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for assessing cellular STING activation.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. invivogen.com [invivogen.com]
- 15. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address Enpp-1-IN-15 toxicity in long-term experiments
Welcome to the technical support center for ENPP-1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential toxicity in long-term experiments involving this ENPP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular ATP to produce pyrophosphate (PPi) and AMP. It also degrades the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound can increase the levels of extracellular cGAMP, thereby activating the STING pathway to promote an anti-tumor immune response.
Q2: Are there any known long-term toxicities associated with this compound?
A2: Currently, there is limited publicly available data specifically detailing the long-term toxicity profile of this compound. However, several other ENPP-1 inhibitors have been reported in preclinical and early clinical studies to be generally well-tolerated with no significant dose-limiting toxicities observed. For instance, the ENPP1 inhibitor STF-1623 has been shown to be effective in preclinical cancer models without detectable toxicity[1][2][3][4]. Similarly, another oral ENPP1 inhibitor, RBS2418, was found to be safe and well-tolerated in a phase 1a dose escalation study in subjects with metastatic solid tumors.
Q3: What are the potential on-target toxicities to consider with long-term ENPP-1 inhibition?
A3: Based on the physiological roles of ENPP1, long-term inhibition could theoretically lead to the following on-target effects:
-
Disruption of Bone and Mineral Homeostasis: ENPP1 is crucial for generating extracellular pyrophosphate (PPi), a key inhibitor of mineralization. Chronic inhibition of ENPP1 could potentially lead to reduced PPi levels, which may increase the risk of ectopic calcification, similar to the genetic disorder Generalized Arterial Calcification of Infancy (GACI) caused by ENPP1 deficiency.
-
Immune System Dysregulation: While the activation of the STING pathway is therapeutically desirable for cancer immunotherapy, chronic stimulation could potentially lead to an overactive immune response and autoimmune-like toxicities. Careful monitoring of inflammatory markers and clinical signs of autoimmunity is recommended.
-
Alterations in Purinergic Signaling: ENPP1 plays a role in regulating extracellular ATP and adenosine levels, which are important signaling molecules in various physiological processes, including neurotransmission and cardiovascular function.
Q4: What are the potential off-target toxicities of this compound?
A4: The off-target effects of this compound are not well-documented. As with any small molecule inhibitor, off-target activities can occur. The specificity and potency of this compound are crucial for its effectiveness and safety, as off-target effects could lead to unintended consequences[5]. Researchers should consider performing kinome screening or similar profiling to assess the selectivity of the compound.
Troubleshooting Guide: Addressing Potential Toxicity in Long-Term Experiments
This guide provides a structured approach to monitoring and mitigating potential toxicities during long-term in vivo experiments with this compound.
Issue 1: Signs of Systemic Inflammation or Autoimmunity
-
Symptoms: Weight loss, ruffled fur, lethargy, skin lesions, or signs of organ-specific inflammation (e.g., colitis, hepatitis).
-
Potential Cause: Chronic activation of the STING pathway or other immune-related off-target effects.
-
Troubleshooting Steps:
-
Monitor Inflammatory Markers: Regularly collect blood samples to measure levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) and chemokines.
-
Dose De-escalation: If signs of inflammation are observed, consider reducing the dose of this compound.
-
Intermittent Dosing: Explore an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for periods of immune system rest.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (liver, kidney, spleen, lungs, gut) to look for signs of immune cell infiltration and tissue damage.
-
Issue 2: Evidence of Ectopic Calcification or Altered Bone Metabolism
-
Symptoms: Lameness, stiffness, palpable hard nodules in soft tissues (in animal models).
-
Potential Cause: Disruption of pyrophosphate homeostasis due to long-term ENPP1 inhibition.
-
Troubleshooting Steps:
-
Monitor Serum Chemistry: Regularly measure serum levels of calcium, phosphate, and alkaline phosphatase.
-
Imaging: At interim time points and at the end of the study, consider using micro-CT or X-ray imaging to screen for ectopic calcification in major arteries and soft tissues.
-
Histopathology with Special Stains: Use von Kossa and Alizarin Red staining on tissue sections to detect calcium deposits.
-
Dose Optimization: Determine the minimum effective dose that achieves the desired therapeutic effect without significantly altering mineral metabolism.
-
Data Presentation: Summary of Preclinical Safety for Select ENPP-1 Inhibitors
As specific quantitative toxicity data for this compound is not publicly available, this table summarizes findings for other ENPP-1 inhibitors to provide a general context for the safety of this class of compounds.
| Inhibitor | Animal Model | Dose and Duration | Key Toxicity Findings | Reference |
| STF-1623 | Syngeneic mouse tumor models | 5 mg/kg, 7-day treatment | No detectable toxicity reported. Synergizes with anti-PD-1 and other agents to produce robust anti-tumor effects. | [1][2][3][4] |
| RBS2418 | Human subjects with metastatic solid tumors | 100, 200, 400, 800 mg BID | Safe and well-tolerated at all dose levels with no dose-limiting toxicities. Most common treatment-related adverse event was grade 1 fatigue. | |
| MV-626 | Mice | Therapeutic doses | Did not show toxicity in mice. Increased overall survival in combination with radiation therapy. | [6] |
| AVA-NP-695 | Mouse model of breast cancer | Not specified | Reported to have immunomodulatory and anti-metastatic effects. | [7] |
| Enpp-1-IN-14 | Mice | 50 mg/kg; IP; BID, for 31 days | Significantly inhibited tumor growth. No specific toxicity data provided. | [8] |
Experimental Protocols
Protocol 1: General Long-Term Toxicity Monitoring in Rodent Models
This protocol provides a general framework for monitoring potential toxicities of this compound in a long-term (e.g., >28 days) in vivo study.
1. Animal Model and Dosing:
-
Select an appropriate rodent model (e.g., C57BL/6 mice, BALB/c mice).
-
Determine the route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency based on the pharmacokinetic profile of this compound.
-
Include a vehicle control group and at least three dose levels of this compound (low, medium, high).
2. Clinical Observations:
-
Perform daily cage-side observations for general health, including posture, activity level, and grooming.
-
Record body weight twice weekly.
-
Conduct a more detailed clinical examination weekly, including assessment of skin, fur, eyes, and mucous membranes.
3. Blood Collection and Analysis:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, mid-study, and at termination.
-
Perform complete blood counts (CBC) to assess hematological parameters.
-
Conduct serum chemistry analysis to evaluate liver function (ALT, AST), kidney function (BUN, creatinine), and mineral homeostasis (calcium, phosphate).
-
Measure inflammatory cytokine levels via ELISA or multiplex assay.
4. Histopathology:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract, and any gross lesions).
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin and eosin (H&E) for routine histopathological evaluation.
-
Include special stains like von Kossa for calcium deposits in relevant tissues.
Protocol 2: In Vitro Cytotoxicity Assessment
This protocol can be used to assess the direct cytotoxic potential of this compound on different cell lines.
1. Cell Lines:
-
Select a panel of cell lines, including the target cancer cell line and representative normal cell lines (e.g., primary fibroblasts, endothelial cells).
2. Assay Principle:
-
Utilize a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available kit that measures cell viability (e.g., based on ATP content or membrane integrity).
3. Experimental Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
Visualizations
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for long-term in vivo toxicity assessment of this compound.
Caption: Logical workflow for troubleshooting potential in vivo toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy | bioRxiv [biorxiv.org]
- 5. ENPP1 | Insilico Medicine [insilico.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the In Vivo Half-Life of ENPP1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to extending the in vivo half-life of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and why is it a therapeutic target?
A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes.[1] It functions as a phosphodiesterase, hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] Recently, ENPP1 has gained prominence as a key negative regulator of the cGAS-STING innate immune pathway.[1][4] It achieves this by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[1][5][6] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to STING activation and enhanced anti-cancer immunity.[4][6] This makes ENPP1 a promising target for cancer immunotherapy.[1][7]
Q2: What is "in vivo half-life" and why is it important for an ENPP1 inhibitor?
A2: The in vivo half-life (t½) of a drug is the time it takes for the concentration of the drug in the body to be reduced by one-half. A longer half-life is often desirable as it can lead to a more sustained therapeutic effect, allowing for less frequent dosing and improved patient compliance.[8][9][10] For an ENPP1 inhibitor, a prolonged half-life ensures that the enzyme remains inhibited for a longer duration, maintaining elevated levels of cGAMP in the tumor microenvironment to effectively stimulate the anti-tumor immune response.
Q3: What are the primary challenges in achieving a long in vivo half-life for small molecule ENPP1 inhibitors?
A3: Small molecule drugs, including ENPP1 inhibitors, often face challenges such as poor water solubility, rapid metabolism by liver enzymes, and fast clearance from the body through the kidneys.[][12] Many non-nucleotide-based inhibitors are being developed to overcome the poor oral bioavailability of earlier nucleotide-based versions.[1] Additionally, factors like low plasma protein binding can lead to a larger fraction of the free drug being available for metabolism and clearance, resulting in a shorter half-life.[8][13]
Troubleshooting Guide
Problem 1: My lead ENPP1 inhibitor shows high potency in vitro but has a very short half-life (<1 hour) in mice.
Possible Causes and Solutions:
-
Rapid Metabolism: The compound may be a substrate for metabolic enzymes (e.g., Cytochrome P450s).
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes (human, rat, mouse) to identify metabolic "soft spots."
-
Chemical Modification: Modify the chemical structure at the sites of metabolism. Strategically introducing halogens or other metabolically inert groups can block metabolic pathways and extend half-life.[14]
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect.
-
-
-
Rapid Renal Clearance: The inhibitor may be quickly filtered and excreted by the kidneys.
-
Troubleshooting Steps:
-
Increase Molecular Size: Covalent attachment of Polyethylene Glycol (PEG) chains (PEGylation) increases the molecule's size, reducing renal clearance.[9][15]
-
Enhance Plasma Protein Binding: Modify the inhibitor to increase its affinity for plasma proteins like albumin. Drugs that are highly bound to plasma proteins are less available for glomerular filtration, which can prolong their half-life.[8][16]
-
-
-
Poor Formulation: The formulation may lead to rapid clearance after administration.
-
Troubleshooting Steps:
-
Alternative Formulations: Explore formulations that create a depot effect for sustained release, such as subcutaneous (SC) administration in an oil-based vehicle.[17][18]
-
Nanoparticle Encapsulation: Encapsulating the inhibitor in lipid nanoparticles (LNPs) or other nanocarriers can protect it from degradation and clearance, potentially improving its pharmacokinetic profile.[19][20]
-
-
Problem 2: After PEGylating my inhibitor, the in vivo half-life increased, but the biological activity decreased.
Possible Causes and Solutions:
-
Steric Hindrance: The attached PEG polymer may be sterically blocking the inhibitor from binding to the ENPP1 active site.[][21]
-
Troubleshooting Steps:
-
Use a Linker: Introduce a cleavable or stable linker between the inhibitor and the PEG molecule to create distance and reduce steric hindrance.
-
Vary PEG Size: Experiment with different molecular weight PEGs. Smaller PEGs (<1000 Da) may be sufficient to improve solubility without significantly hindering activity.[]
-
Site-Specific PEGylation: If your inhibitor has multiple potential attachment points, use site-specific conjugation chemistry to attach the PEG chain at a position distal to the pharmacophore.
-
-
Problem 3: My pharmacokinetic data shows high inter-animal variability.
Possible Causes and Solutions:
-
Formulation Inconsistency: The drug formulation may not be homogenous, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Improve Formulation Protocol: Ensure the formulation protocol is robust and yields a consistent, homogenous mixture (e.g., a stable suspension or a clear solution).
-
Solubility Enhancement: If the drug has poor solubility, consider using solubilizing agents like surfactants or formulating as a self-emulsifying drug delivery system (SEDDS).[22]
-
-
-
Biological Variability: Differences in animal metabolism or health status.
-
Troubleshooting Steps:
-
Increase Group Size: Use a larger number of animals per group to improve statistical power and account for biological variation.
-
Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight.
-
-
Key Strategies & Data
Several strategies can be employed to extend the half-life of ENPP1 inhibitors. The choice of strategy depends on the inhibitor's physicochemical properties and the desired therapeutic profile.
| Strategy | Mechanism | Key Advantage | Potential Challenge |
| Chemical Modification | Block metabolic "soft spots" on the molecule.[23] | Can be a permanent solution integrated into the lead compound. | May alter potency or introduce off-target effects. |
| PEGylation | Covalently attach PEG polymers to increase hydrodynamic radius.[9] | Significantly reduces renal clearance and can shield from proteolysis.[9][15] | Can cause steric hindrance, reducing drug potency.[21] |
| Increased Plasma Protein Binding | Modify the structure to bind reversibly to albumin.[24][25] | Creates a circulating reservoir of the drug, reducing clearance.[8][16] | Changes in protein levels (e.g., in disease states) can affect free drug concentration.[13][26] |
| Formulation Strategies | Use of sustained-release vehicles (e.g., oil depots, nanoparticles).[17][19] | Protects the drug from degradation and allows for slow release. | Can be complex to develop and manufacture. |
Quantitative Data on Half-Life Improvement
The following table summarizes data from studies where half-life extension strategies were successfully applied. While some examples are not small molecule inhibitors, they demonstrate the potential of these techniques.
| Molecule Type | Strategy Employed | Vehicle/Route | Fold Increase in Half-Life | Half-Life (Before) | Half-Life (After) | Reference |
| ENPP1-Fc Fusion Protein | Glycosylation Engineering & Fc Recycling Optimization | N/A | ~5.5-fold | 37 hours | ~204 hours | [27][28][29] |
| Small Molecule (G7883) | Oil-based Formulation | Subcutaneous (SC) | ~4.5-fold (vs. IP) | ~4.3 hours (IP) | ~19.2 hours (SC) | [17][18] |
| Recombinant TIMP-1 | PEGylation (20K PEG) | Intravenous (IV) | ~25-fold | 1.1 hours | 28 hours | [15] |
Visualized Workflows and Pathways
ENPP1's Role in the cGAS-STING Pathway
The diagram below illustrates how ENPP1 negatively regulates the anti-tumor cGAS-STING pathway, highlighting the mechanism of action for ENPP1 inhibitors.
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
General Workflow for Improving Inhibitor Half-Life
This workflow outlines a systematic approach for researchers to diagnose and solve issues related to short in vivo half-life.
Caption: A decision-making workflow for half-life extension strategies.
Experimental Protocols
Protocol 1: General Method for PEGylation of a Small Molecule Inhibitor
This protocol provides a general outline for conjugating a PEG polymer to an ENPP1 inhibitor that contains a reactive functional group (e.g., a primary amine).
Materials:
-
ENPP1 inhibitor with an available amine group.
-
Methoxy-PEG-Succinimidyl Carboxymethyl ester (mPEG-SCM), MW 5,000 Da.
-
Anhydrous Dimethylformamide (DMF).
-
0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Dialysis tubing (MWCO appropriate for the conjugate).
-
Size-Exclusion Chromatography (SEC) system.
Methodology:
-
Dissolution: Dissolve the ENPP1 inhibitor in a minimal amount of anhydrous DMF.
-
PEG Activation: Dissolve a 5-fold molar excess of mPEG-SCM in the 0.1 M sodium bicarbonate buffer.
-
Conjugation Reaction: Add the inhibitor solution dropwise to the stirring mPEG-SCM solution. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to react with any remaining active ester on the PEG.
-
Purification (Dialysis): Transfer the reaction mixture to dialysis tubing and dialyze against phosphate-buffered saline (PBS) for 48 hours with multiple buffer changes to remove unreacted small molecules.
-
Purification (Chromatography): Further purify the PEGylated conjugate from unreacted PEG using Size-Exclusion Chromatography (SEC). Collect fractions and analyze for the presence of the inhibitor (e.g., by UV-Vis spectroscopy if the inhibitor has a chromophore).
-
Characterization: Confirm the identity and purity of the final product using techniques such as MALDI-TOF mass spectrometry and assess its biological activity in an ENPP1 enzyme inhibition assay.
Protocol 2: Preparation of an Oil-Based Formulation for Subcutaneous (SC) Injection
This protocol describes how to prepare a simple, oil-based formulation to create a depot effect and potentially extend the half-life of a lipophilic ENPP1 inhibitor.[18]
Materials:
-
Lipophilic ENPP1 inhibitor.
-
Sterile sesame oil or sunflower oil.
-
Co-solvent (e.g., Benzyl benzoate), if required for solubility.
-
Sterile, sealed vials.
-
Syringe filters (0.22 µm).
Methodology:
-
Solubility Test: First, determine the solubility of the ENPP1 inhibitor in the chosen oil. If solubility is low, test its solubility in a mixture of oil and a co-solvent (e.g., 70% oil, 30% benzyl benzoate).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of the inhibitor and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of sterile oil (or oil/co-solvent mixture) to the vial.
-
Mixing: Seal the vial and mix thoroughly using a vortex mixer until the inhibitor is completely dissolved. Gentle warming (e.g., to 37-40°C) may be required to aid dissolution, but ensure the compound is stable at that temperature.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a new, sterile vial.
-
Quality Control: Visually inspect the final formulation for any particulates. Confirm the concentration of the inhibitor using an appropriate analytical method (e.g., HPLC-UV).
-
Administration: The formulation is now ready for subcutaneous administration in preclinical models. Ensure to use an appropriate needle gauge for viscous oil-based solutions.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pnas.org [pnas.org]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 10. Pharmaceutics | Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes [mdpi.com]
- 12. kinampark.com [kinampark.com]
- 13. Pharmacokinetic effects of altered plasma protein binding of drugs in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pnas.org [pnas.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Improving the Pharmacodynamics and In Vivo Activity of ENPP1-Fc Through Protein and Glycosylation Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ENPP1 Inhibition in Cancer Cells
Welcome to the technical support center for researchers utilizing ENPP1 inhibitors in cancer cell experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: My ENPP1 inhibitor is not showing the expected anti-cancer effect in my cell line. What are the possible reasons?
A1: Lack of efficacy can stem from several factors:
-
Inhibitor Inactivity: The inhibitor may have degraded. Verify its activity using a cell-free enzymatic assay before use.
-
Low ENPP1 Expression: The target cancer cell line may not express sufficient levels of ENPP1. Confirm ENPP1 expression at both the mRNA (RT-qPCR) and protein (Western Blot or flow cytometry) levels.
-
Cell Impermeability: ENPP1's catalytic domain is extracellular. If you are using a cell-impermeable inhibitor, ensure your assay is designed to measure the inhibition of extracellular ENPP1 activity.[1][2] For intracellular effects, a cell-permeable inhibitor would be necessary.
-
Dysfunctional cGAS-STING Pathway: ENPP1 inhibition primarily functions by increasing extracellular cGAMP to activate the STING pathway in surrounding immune or cancer cells.[3][4] If the cancer cells or co-cultured immune cells have a deficient cGAS or STING protein, the anti-cancer effects of ENPP1 inhibition will be diminished. Assess the integrity of this pathway in your experimental system.
-
Presence of Alternative cGAMP Hydrolases: Other ectonucleotidases, such as ENPP3, may also hydrolyze extracellular cGAMP, compensating for ENPP1 inhibition.[5]
Q2: How can I confirm that my ENPP1 inhibitor is engaging its target in my cell culture experiment?
A2: Target engagement can be confirmed by:
-
Measuring Extracellular cGAMP: The primary consequence of ENPP1 inhibition is the accumulation of its substrate, cGAMP, in the extracellular space.[6][7] Measure cGAMP levels in your cell culture supernatant using LC-MS/MS. An effective inhibitor should lead to a significant increase in extracellular cGAMP.
-
Assessing Downstream STING Pathway Activation: Increased extracellular cGAMP should activate the STING pathway. Look for phosphorylation of STING, TBK1, and IRF3 via Western Blot.[8]
-
Quantifying Type I Interferon Production: A key downstream effect of STING activation is the production of type I interferons (e.g., IFN-β).[8] Measure IFN-β levels in the cell culture supernatant using an ELISA or a reporter cell line.[9]
Q3: I observe initial sensitivity to the ENPP1 inhibitor, but the cancer cells seem to develop resistance over time. What are the potential mechanisms?
A3: While specific mechanisms of acquired resistance to ENPP1 inhibitors are still an active area of research, potential mechanisms could include:
-
Upregulation of ENPP1: Cancer cells may counteract the inhibitor by increasing the expression of the ENPP1 gene.
-
Expression of Alternative Ectonucleotidases: Cells might upregulate other enzymes that can degrade cGAMP, such as ENPP3.[5]
-
Mutations in ENPP1: Although not yet documented for inhibitor resistance, mutations in the ENPP1 gene that prevent inhibitor binding while retaining enzymatic activity are a theoretical possibility.[10][11][12][13]
-
Downregulation of the cGAS-STING Pathway: Cancer cells could evade the effects of ENPP1 inhibition by downregulating components of the cGAS-STING pathway, rendering them insensitive to increased extracellular cGAMP.
Q4: Are there potential off-target effects of ENPP1 inhibitors I should be aware of?
A4: Yes, particularly with nucleotide-based inhibitors which may activate P2 purinergic receptors.[14] It is also important to consider the inhibitor's selectivity for ENPP1 over other ENPP family members.[1] Using well-characterized, selective, and non-toxic inhibitors is crucial.[2] Some inhibitors have been shown to have off-target effects on proteins like hERG.[2]
Troubleshooting Guides
Problem 1: Inconsistent results with ENPP1 inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | Consistent inhibitor performance across experiments. |
| Variable ENPP1 Expression | Regularly check ENPP1 expression levels in your cell line, as this can change with passage number. | Consistent baseline ENPP1 expression for reproducible results. |
| Inhibitor Bioavailability | For in vivo studies, ensure the inhibitor has good pharmacokinetic properties. For in vitro studies with cell-impermeable inhibitors, ensure the assay duration is sufficient for extracellular effects to manifest.[15] | Detectable inhibitor concentration at the target site and observable biological effect. |
Problem 2: No increase in STING pathway activation despite using a validated ENPP1 inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low cGAS expression or activity | Verify cGAS expression in the cGAMP-producing cells. Ensure there is a source of cytosolic DNA to activate cGAS.[16] | Detectable cGAS protein and production of cGAMP upon stimulation. |
| Defective STING protein | Sequence the STING gene in your cells to check for inactivating mutations. Use a direct STING agonist as a positive control to confirm pathway functionality. | A functional STING pathway that responds to direct agonists. |
| Inhibitor concentration is too low | Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line and experimental conditions.[8] | A clear dose-dependent increase in STING pathway activation markers. |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition and STING Activation Assay
-
Cell Seeding: Seed your cancer cell line (e.g., 4T1, MDA-MB-231) in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing the ENPP1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C for cGAMP and cytokine analysis.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to detect phosphorylated and total levels of STING, TBK1, and IRF3.
-
Cytokine Analysis: Use an ELISA kit to measure the concentration of IFN-β in the collected supernatants.
-
cGAMP Measurement: Use LC-MS/MS to quantify the concentration of extracellular cGAMP in the supernatants.[6][17]
Protocol 2: Cell-Based ENPP1 Activity Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical's ENPP1/ENPP3 Cell-Based Activity Assay Kit).[18]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Inhibitor Pre-incubation: Treat cells with your ENPP1 inhibitor or a positive control inhibitor for a specified period.
-
Substrate Addition: Add a fluorogenic ENPP1 substrate (e.g., TG-mAMP) to each well.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™) at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage. A decrease in the rate of fluorescence generation in inhibitor-treated wells compared to control wells indicates ENPP1 inhibition.
Data Presentation
Table 1: IC50 Values of Selected ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| AVA-NP-695 | ENPP1 | 14 | Enzymatic (p-Nph-5′-TMP substrate) | [19] |
| LCB33 | ENPP1 | 1 | Enzymatic (cGAMP substrate) | [9] |
| Compound 4f | ENPP1 | 280 | Enzymatic | [20] |
| Compound 4q | ENPP1 | 370 | Enzymatic | [20] |
| Compound 7a | ENPP1 | 810 | Enzymatic | [20] |
Visualizations
Caption: Troubleshooting workflow for ENPP1 inhibitor experiments.
Caption: ENPP1's role in the cGAS-STING signaling pathway.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Mutation update: Variants of the ENPP1 gene in pathologic calcification, hypophosphatemic rickets, and cutaneous hypopigmentation with punctate keratoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ENPP1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for ENPP1 inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with ENPP1 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your ENPP1 inhibitor experiments.
Q1: My ENPP1 inhibitor shows lower than expected potency in my in vitro assay.
A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
pH of the Assay Buffer: ENPP1 activity is highly pH-dependent, with optimal activity often observed at a pH of 9.0. However, for physiological relevance, assays should be conducted at pH 7.4. A drop in pH from 9.0 to 7.4 can result in a significant decrease in the apparent potency of some inhibitors[1]. Ensure your assay buffer is at the appropriate pH for your experimental goals.
-
Substrate Concentration: The concentration of the substrate (e.g., ATP, cGAMP) can influence the apparent IC50 value of a competitive inhibitor. Ensure you are using a substrate concentration that is appropriate for your assay and ideally close to the Km value.
-
Enzyme Concentration and Quality: Use a consistent and optimal concentration of recombinant ENPP1. A concentration of 100 pM has been found to be optimal for some high-throughput screening assays[2][3]. Verify the purity and activity of your enzyme stock, as batch-to-batch variation can occur.
-
Presence of Serum Albumin: If your assay includes serum albumin (e.g., HSA), be aware that some inhibitors may bind to it, reducing their effective concentration and thus their apparent potency[1].
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency. Ensure your inhibitor is fully dissolved. You may need to use a small percentage of DMSO, but be mindful of its potential effects on the enzyme.
Q2: I am observing off-target effects with my ENPP1 inhibitor in cell-based assays.
A2: Off-target effects are a common challenge in drug development. Here's how to approach this problem:
-
Selectivity Profiling: Test your inhibitor against other members of the ENPP family (e.g., ENPP2, ENPP3) and other phosphodiesterases to determine its selectivity profile[4][5]. A highly selective inhibitor is less likely to produce off-target effects.
-
Cell-Impermeable Inhibitors: To minimize intracellular off-target effects, consider using cell-impermeable inhibitors. This is particularly important as ENPP1's primary functions are in the extracellular space[6][7].
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or testing the inhibitor in ENPP1-knockout cells to confirm that the observed effects are ENPP1-dependent.
-
Dose-Response Analysis: Perform careful dose-response studies. Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration of your inhibitor to minimize these effects.
Q3: My ENPP1 inhibitor has poor oral bioavailability in my in vivo studies.
A3: Achieving good oral bioavailability is a significant hurdle for many small molecule inhibitors. Consider these points:
-
Physicochemical Properties: The solubility and permeability of your compound are key determinants of its oral bioavailability. Poor solubility can be a major limiting factor.
-
Formulation Strategies: The formulation of the inhibitor can be optimized to improve its absorption. This may involve using different vehicles or excipients.
-
Pharmacokinetic Profiling: Conduct thorough pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of your inhibitor. This information can guide chemical modifications to improve bioavailability. For example, the mean oral bioavailability of the inhibitor OC-1 was reported to be 72% in mice and 63% in rats[5].
Q4: How can I distinguish between ENPP1 and ENPP3 activity in my cell-based assay?
A4: Since some substrates can be hydrolyzed by both ENPP1 and ENPP3, it is important to differentiate their activities. The use of specific inhibitors is a common strategy. For instance, you can use a specific ENPP1 inhibitor to block its activity and attribute the remaining activity to ENPP3[8]. Commercially available kits often provide specific inhibitors for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative data for various ENPP1 inhibitors to facilitate comparison.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor | Substrate | Assay pH | Ki (nM) | IC50 (nM) | Reference |
| Compound 32 | cGAMP | 7.4 | < 2 | 4 (in mouse plasma) | [1] |
| QS1 | cGAMP | 7.4 | 1600 | - | [1] |
| AVA-NP-695 | p-Nph-5′-TMP | Not Specified | - | 14 ± 2 | [9] |
| OC-1 | Not Specified | Not Specified | < 10 | - | [5] |
| ISM5939 | 2',3'-cGAMP | 7.4 | - | 0.6 (human) | [10] |
| ISM5939 | ATP | 7.4 | - | 0.4 (mouse) | [10] |
| Inhibitor C | TG-mAMP | Not Specified | - | Potent (exact value not specified) | [11] |
| E-3 (NCI-14465) | 2',3'-cGAMP | Not Specified | - | < 47,000 | [12] |
Table 2: Pharmacokinetic Properties of Selected ENPP1 Inhibitors
| Inhibitor | Animal Model | Route of Administration | Oral Bioavailability (%) | Key Findings | Reference |
| Compound 32 | Mouse | IV, SC | Not Reported | Serum concentrations declined to ≤10 nM within 8 hours. | [1] |
| OC-1 | Mouse, Rat | Oral | 72 (mouse), 63 (rat) | Good oral bioavailability. | [5] |
| ISM5939 | Not Specified | Oral | Orally bioavailable | Designed for once-daily dosing. | [13] |
| STF-1623 | Mouse | Systemic | Not Reported | Fast serum pharmacokinetics with a half-life of 10-15 min. | [10] |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments involving ENPP1 inhibitors.
Protocol 1: In Vitro ENPP1 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from a method using a synthetic substrate that produces a colored product upon hydrolysis[14][15].
Materials:
-
Recombinant Human ENPP1 (rhENPP-1)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized water)
-
96-well clear plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the assay buffer and warm it to room temperature.
-
Dilute rhENPP-1 to a working concentration of 1 ng/µL in the assay buffer.
-
Dilute the substrate to 10 mM in the assay buffer.
-
For inhibitor testing: Pre-incubate 50 µL of the diluted rhENPP-1 with your inhibitor at various concentrations for 15-30 minutes at room temperature.
-
To initiate the reaction, add 50 µL of the 10 mM substrate to each well containing the enzyme (or enzyme-inhibitor mixture).
-
Include a substrate blank control containing 50 µL of assay buffer and 50 µL of the 10 mM substrate.
-
Immediately place the plate in the plate reader and measure the absorbance at 405 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
For inhibitor studies, calculate the percent inhibition at each concentration and determine the IC50 value.
Protocol 2: Cell-Based ENPP1/ENPP3 Activity Assay (Fluorogenic)
This protocol utilizes a fluorogenic substrate to measure ENPP1/ENPP3 activity in live cells[8][11].
Materials:
-
Cells expressing ENPP1 and/or ENPP3
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical) containing:
-
Fluorogenic substrate (e.g., TG-mAMP)
-
Specific ENPP1 inhibitor
-
Assay Buffer
-
-
96-well black plate with a clear bottom
-
Fluorescence plate reader (Excitation/Emission: ~485/520 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
On the day of the assay, remove the culture medium.
-
For inhibitor testing: Add the ENPP1 inhibitor at various concentrations to the appropriate wells and incubate for the desired time. Include a vehicle control (e.g., DMSO).
-
To differentiate between ENPP1 and ENPP3 activity, include wells with a specific ENPP1 inhibitor.
-
Prepare the fluorogenic substrate according to the kit instructions and add it to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protecting it from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Subtract the background fluorescence from a no-cell control.
-
Calculate the enzyme activity and the percent inhibition for the test compounds.
Protocol 3: In Vivo ENPP1 Inhibitor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a mouse model[9][16].
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Tumor cell line compatible with the mouse strain (e.g., 4T1 breast cancer cells)
-
ENPP1 inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Control vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the ENPP1 inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth data to determine the efficacy of the ENPP1 inhibitor.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to ENPP1 inhibitor research.
Caption: ENPP1 signaling pathway and point of inhibitor action.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Batch-to-Batch Variability of ENPP1 Inhibitors: A Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage potential inconsistencies between different batches of ENPP1 inhibitors, ensuring the reproducibility and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and why is it a therapeutic target?
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes.[1][2] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, an essential component of the innate immune system.[5][6] By degrading the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immune responses.[7][8] Consequently, inhibiting ENPP1 is a promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[9][10]
Q2: What is ENPP1-IN-15 and how does it work?
While specific data for ENPP1-IN-15 is unavailable, ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1.[11] By doing so, they prevent the degradation of 2'3'-cGAMP, leading to the activation of the STING pathway and subsequent anti-tumor immune responses.[7] For example, ENPP1-IN-14 is a potent ENPP1 inhibitor with an IC50 value of 32.38 nM for recombinant human ENPP1 and has demonstrated anti-tumor activity.[12]
Q3: What are the common causes of batch-to-batch variability in small molecule inhibitors like ENPP1-IN-15?
Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis, purification, and handling. These include:
-
Purity: Presence of impurities, starting materials, or by-products from the chemical synthesis.
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Solubility: Variations in the physical form or purity of the compound can lead to differences in solubility.
-
Stability: Degradation of the compound over time due to improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations).
-
Handling: Inconsistent weighing, dissolution, or storage of stock solutions by the end-user.
Q4: How can I be sure that the new batch of ENPP1 inhibitor is active?
It is crucial to perform a bridging experiment to compare the activity of the new batch with a previously validated batch. This can be done using a functional assay, such as measuring the inhibition of ENPP1 enzymatic activity or assessing the downstream effects on the STING pathway (e.g., measuring IFN-β production).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using ENPP1 inhibitors.
Issue 1: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored as recommended by the manufacturer (e.g., -20°C or -80°C, protected from light and moisture).[12][13] 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the powder for each experiment. 3. Perform Quality Control (QC): If possible, run an analytical test like HPLC-MS to check for degradation products. |
| Poor Solubility | 1. Check Recommended Solvent: Confirm you are using the correct solvent for dissolution (e.g., DMSO).[13] 2. Aid Dissolution: Use sonication or gentle warming to ensure complete dissolution, as recommended for some ENPP1 inhibitors.[12] 3. Visual Inspection: Visually inspect the solution for any precipitate before use. |
| Incorrect Concentration | 1. Verify Calculations: Double-check all calculations for preparing stock and working solutions. 2. Calibrate Equipment: Ensure that balances and pipettes are properly calibrated. |
| Inactive Batch | 1. Contact Supplier: If the above steps do not resolve the issue, contact the supplier for a certificate of analysis (CoA) and any available quality control data for the specific batch. 2. Perform Bridging Experiment: Compare the new batch with a known active batch in a side-by-side experiment. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | 1. Review Certificate of Analysis (CoA): Check the purity of the batch from the supplier's CoA. 2. Analytical Characterization: If high toxicity is observed, consider analytical methods like HPLC to assess the purity profile. |
| High Compound Concentration | 1. Titrate the Compound: Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal toxicity. |
| Solvent Toxicity | 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. |
Data Presentation
Table 1: Physicochemical Properties of Example ENPP1 Inhibitors
| Property | ENPP1-IN-1 | ENPP1-IN-14 |
| Molecular Weight | 343.40 g/mol | 403.88 g/mol |
| Formula | C17H17N3O3S | C15H22ClN5O4S |
| CAS Number | 2289728-58-9 | 2687222-59-7 |
| Storage (Powder) | -20°C for 3 years | -20°C for 3 years |
| Storage (in Solvent) | -80°C for 1 year | -80°C for 1 year |
| Solubility (DMSO) | 250 mg/mL (728.01 mM) | 9.62 mg/mL (23.82 mM) |
Data sourced from publicly available information.[13][14][15]
Experimental Protocols
Protocol 1: Preparation of ENPP1 Inhibitor Stock Solution
Objective: To prepare a concentrated stock solution of the ENPP1 inhibitor for use in experiments.
Materials:
-
ENPP1 inhibitor powder (e.g., ENPP1-IN-1 or ENPP1-IN-14)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and pipettes
Procedure:
-
Allow the vial of the ENPP1 inhibitor to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required for some compounds; refer to the manufacturer's datasheet.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (e.g., -80°C) and protect from light.[13]
Protocol 2: Quality Control of ENPP1 Inhibitor by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a batch of ENPP1 inhibitor and compare it to a reference standard or a previous batch.
Materials:
-
ENPP1 inhibitor sample
-
Reference standard or a previously validated batch of the same inhibitor
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare solutions of the new batch and the reference standard at the same concentration in a suitable solvent.
-
Develop an appropriate HPLC method (or use a standard method if available) to separate the inhibitor from potential impurities. Key parameters to optimize include the mobile phase composition, gradient, flow rate, and column temperature.
-
Inject the reference standard to establish the retention time and peak shape of the pure compound.
-
Inject the new batch sample.
-
Analyze the chromatogram of the new batch for:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Identity: Compare the retention time of the main peak with that of the reference standard.
-
Impurity Profile: Look for the presence of any additional peaks that are not present in the reference standard.
-
Visualizations
ENPP1 Signaling Pathway and Inhibition
Caption: ENPP1 hydrolyzes extracellular 2'3'-cGAMP, inhibiting STING signaling.
Troubleshooting Workflow for Inconsistent Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 processes protein ADP‐ribosylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of ENPP-1-IN-15 and Suramin for ENPP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes, including bone mineralization, insulin signaling, and immune modulation. Its role in hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, has positioned it as a promising target for cancer immunotherapy.[1][2][3] Inhibition of ENPP1 can enhance the innate immune response against tumors by preventing cGAMP degradation.[4][5]
This guide provides a comprehensive head-to-head comparison of a highly potent and selective ENPP1 inhibitor, ENPP-1-IN-15, and a well-known non-selective inhibitor, Suramin. We will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for key assays.
At a Glance: this compound vs. Suramin
| Feature | This compound | Suramin |
| Inhibitor Type | Selective, non-nucleotide | Non-selective, polysulfonated naphthylurea |
| Primary Target | ENPP1 | P2 purinergic receptors, various enzymes |
| Reported ENPP1 Potency | Kᵢ = 0.00586 nM | Micromolar affinity |
| Mechanism of ENPP1 Inhibition | Competitive (presumed) | Non-competitive |
| Key Therapeutic Area | Cancer Immunotherapy | Trypanosomiasis, potential for other indications |
| Known Off-Target Effects | Data not widely available | Inhibits various ectonucleotidases, protein-tyrosine phosphatases, DNA/RNA polymerases, and others.[6][7][8] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Suramin. It is crucial to note that the data presented here are compiled from different studies and may have been generated using varying experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: Inhibitory Potency against ENPP1
| Inhibitor | Target | Assay Substrate | Kᵢ (nM) | IC₅₀ (µM) | Source(s) |
| This compound | ENPP1 | Not Specified | 0.00586 | - | MedChemExpress |
| Suramin | Ecto-ATPase (human blood cells) | ATP | - | Micromolar affinity | [9] |
| Suramin | Protein-tyrosine phosphatase 1B | Not Specified | - | Competitive inhibitor | [8] |
| Suramin | Cdc25A | Not Specified | - | 1.5 | [8] |
Table 2: Selectivity Profile
| Inhibitor | Off-Target(s) | Effect | Source(s) |
| This compound | Not extensively documented in public literature. Assumed to be highly selective based on its development as a specific ENPP1 inhibitor. | - | - |
| Suramin | P2Y receptors, various ectonucleotidases, protein-tyrosine phosphatases, DNA/RNA polymerases, Mcm10.[6][7][8][10] | Inhibition | [6][7][8][10] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is essential for a deeper understanding of ENPP1 inhibition.
ENPP1's Role in the cGAS-STING Pathway
General Workflow for ENPP1 Inhibitor Screening
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of enzyme inhibitors. Below are representative protocols for determining ENPP1 inhibition.
Protocol 1: ENPP1 Inhibition Assay using ATP as a Substrate
This protocol is based on the detection of inorganic phosphate produced from ATP hydrolysis.[11]
Materials:
-
Recombinant human ENPP1 enzyme
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂[12]
-
This compound and Suramin
-
Inorganic pyrophosphatase
-
Malachite green-molybdate reagent for phosphate detection
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Suramin in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
ENPP1 enzyme solution (pre-diluted in assay buffer to the desired concentration)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add ATP solution to each well to initiate the enzymatic reaction. The final concentration of ATP should be at or near its Kₘ for ENPP1.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Phosphate Detection:
-
Add inorganic pyrophosphatase to convert the pyrophosphate (PPi) product to inorganic phosphate (Pi).
-
Stop the reaction by adding the malachite green-molybdate reagent.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The Kᵢ value can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Protocol 2: ENPP1 Inhibition Assay using cGAMP as a Substrate
This protocol utilizes radiolabeled cGAMP to monitor its hydrolysis.[13][14]
Materials:
-
Recombinant human ENPP1 enzyme
-
2'3'-cGAMP
-
[³²P]-labeled 2'3'-cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂[12]
-
This compound and Suramin
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Suramin in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
A mixture of unlabeled and [³²P]-labeled cGAMP.
-
-
Pre-incubation: Pre-warm the tubes at 37°C for 5 minutes.
-
Reaction Initiation: Add the ENPP1 enzyme solution to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a specific time, ensuring product formation is in the linear range.
-
Reaction Termination: Stop the reaction by adding EDTA to chelate the essential metal ions for enzyme activity.
-
TLC Analysis:
-
Spot a small volume of each reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate cGAMP from its hydrolyzed products (AMP and GMP).
-
-
Data Acquisition:
-
Visualize the separated radioactive spots using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantify the amount of substrate and product by measuring the radioactivity of the corresponding spots using a scintillation counter or densitometry.
-
-
Data Analysis:
-
Calculate the percentage of cGAMP hydrolysis for each reaction.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ and Kᵢ values as described in Protocol 1.
-
Conclusion
The choice between a highly selective inhibitor like this compound and a non-selective agent such as Suramin depends critically on the research or therapeutic objective. This compound, with its remarkable potency, offers a precise tool to investigate the specific roles of ENPP1 with minimal confounding off-target effects, making it an ideal candidate for targeted cancer immunotherapy development.
In contrast, Suramin, while a potent inhibitor of various enzymes, lacks specificity for ENPP1. Its broad activity profile can be advantageous for exploring complex biological systems where multiple targets may be relevant, but this non-selectivity also carries a higher risk of off-target effects and toxicity. For studies aiming to elucidate the specific functions of ENPP1 or for developing targeted therapies, a highly selective inhibitor like this compound is unequivocally the superior choice. Future research should focus on generating comprehensive head-to-head comparative data for these and other ENPP1 inhibitors under standardized assay conditions to facilitate more direct and accurate comparisons.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors-A STING in the Tale of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin analogs, divalent cations and ATP gamma S as inhibitors of ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of Enpp-1-IN-15 in ENPP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enpp-1-IN-15 and other ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors, with a focus on validating their on-target activity using ENPP1 knockout cells. The objective is to offer a clear, data-driven comparison to aid in the selection and application of these research tools.
Introduction to ENPP1 and Its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an immune response. ENPP1 hydrolyzes the cGAS product, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening STING activation and the subsequent anti-tumor immune response.[1][2] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor defenses. This compound is a potent inhibitor of ENPP1. Validating that the biological effects of this compound and similar inhibitors are due to their specific action on ENPP1 is crucial for their development as therapeutic agents. The use of ENPP1 knockout (KO) cells is the gold standard for such validation.
Comparative Analysis of ENPP1 Inhibitors
This section compares the biochemical potency of this compound with other known ENPP1 inhibitors. The data presented is derived from various studies and highlights the inhibitory activity against purified ENPP1 enzyme.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Substrate Used | Reference |
| This compound | Human ENPP1 | 0.00586 | - | Not Specified | MedChemExpress |
| STF-1623 | Human ENPP1 | < 2 | 0.6 | cGAMP | [3] |
| Mouse ENPP1 | - | 0.4 | cGAMP | [3] | |
| MV-626 | ENPP1 | - | Potent (not specified) | cGAMP/DNA | [4] |
| SR-8314 | Human ENPP1 | 79 | - | ATP | [5] |
Note: The inhibitory potency (Ki and IC50 values) can vary depending on the experimental conditions, including the substrate used (e.g., cGAMP or ATP) and the pH of the assay.
On-Target Validation in ENPP1 Knockout Cells
The definitive method to confirm that an inhibitor's cellular activity is mediated through its intended target is to compare its effects in wild-type (WT) cells versus cells lacking the target protein (knockout cells). In the context of ENPP1 inhibitors, this involves demonstrating that the inhibitor's effect on cGAMP levels and downstream STING signaling is absent or significantly diminished in ENPP1 KO cells.
Experimental Workflow for On-Target Validation
Caption: Experimental workflow for validating the on-target activity of an ENPP1 inhibitor.
Supporting Experimental Data
A key study demonstrated the on-target activity of the ENPP1 inhibitor STF-1623 using 293T cGAS ENPP1-/- cells.[6] These cells, which do not express endogenous ENPP1, were transfected with either an empty vector or a vector expressing human ENPP1. The results clearly showed that STF-1623 increased extracellular cGAMP levels only in the cells engineered to re-express ENPP1, confirming the inhibitor's specificity.
| Cell Line | Transfection | Treatment (2 µM STF-1623) | Extracellular cGAMP (relative units) |
| 293T cGAS ENPP1-/- | Empty Vector | - | ~1 |
| 293T cGAS ENPP1-/- | Empty Vector | + | ~1 |
| 293T cGAS ENPP1-/- | Human ENPP1 | - | ~0.2 |
| 293T cGAS ENPP1-/- | Human ENPP1 | + | ~1 |
Data is illustrative and based on findings from the referenced study.[6]
This type of experiment is crucial for validating the on-target activity of this compound. Researchers using this compound should perform similar experiments to demonstrate that its cellular effects are ENPP1-dependent.
Experimental Protocols
ENPP1 Knockout Cell Generation
ENPP1 knockout cell lines can be generated using CRISPR/Cas9 technology. A guide RNA (gRNA) targeting a critical exon of the ENPP1 gene is designed and cloned into a Cas9-expressing vector. The vector is then transfected into the desired cell line (e.g., 293T, THP-1). Single-cell clones are isolated and expanded. Successful knockout is confirmed by Sanger sequencing of the targeted genomic region and by Western blot analysis to verify the absence of the ENPP1 protein.
cGAMP Hydrolysis Assay
This assay measures the ability of an inhibitor to prevent the degradation of cGAMP by ENPP1.
-
Materials: Recombinant human ENPP1, 2'3'-cGAMP, ENPP1 inhibitor (e.g., this compound), assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1 mg/mL BSA), and a method to detect cGAMP (e.g., LC-MS/MS or a STING-based fluorescent polarization assay).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ENPP1, and the ENPP1 inhibitor at various concentrations.
-
Initiate the reaction by adding 2'3'-cGAMP.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the remaining 2'3'-cGAMP.
-
-
Data Analysis: Plot the percentage of cGAMP hydrolysis against the inhibitor concentration to determine the IC50 value.
Cellular STING Activation Assay
This assay measures the downstream consequences of ENPP1 inhibition in cells.
-
Materials: Wild-type and ENPP1 KO cells, ENPP1 inhibitor, a STING pathway activator (e.g., exogenous 2'3'-cGAMP, or a DNA-damaging agent to induce endogenous cGAMP production), reagents for measuring IFN-β (e.g., ELISA or qPCR) or phosphorylated IRF3 (e.g., Western blot).
-
Procedure:
-
Plate wild-type and ENPP1 KO cells.
-
Pre-treat the cells with the ENPP1 inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a STING pathway activator.
-
Incubate for an appropriate time to allow for STING pathway activation (e.g., 6-24 hours).
-
Collect cell supernatants to measure IFN-β secretion by ELISA, or lyse the cells to measure IFNB1 mRNA by qPCR or phosphorylated IRF3 by Western blot.
-
-
Data Analysis: Compare the levels of STING activation markers in inhibitor-treated versus untreated cells in both wild-type and ENPP1 KO backgrounds. A significant increase in STING activation in wild-type cells treated with the inhibitor, and a lack of this effect in ENPP1 KO cells, confirms on-target activity.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Conclusion
Validating the on-target activity of ENPP1 inhibitors is paramount for their reliable use in research and their potential translation into clinical applications. This compound is a potent inhibitor of ENPP1, and its on-target effects can be rigorously validated using ENPP1 knockout cells. By employing the experimental workflows and protocols outlined in this guide, researchers can confidently ascertain the specificity of this compound and objectively compare its performance to other available inhibitors. This ensures that the observed biological outcomes are directly attributable to the inhibition of ENPP1, paving the way for a deeper understanding of the cGAS-STING pathway and the development of novel immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity Profile of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of potent and selective ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitors with other phosphodiesterase (PDE) families. Due to the limited publicly available cross-reactivity data for the specific compound "Enpp-1-IN-15," this guide utilizes data from a well-characterized, potent, and selective ENPP1 inhibitor, referred to here as "Representative ENPP1 Inhibitor," to illustrate the expected selectivity profile and the methodologies used for its determination.
Introduction to ENPP1 and Its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3] More recently, ENPP1 has been identified as the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway.[3] By degrading 2'3'-cGAMP, ENPP1 acts as an immune checkpoint, suppressing anti-tumor immunity.[3] This has led to the development of ENPP1 inhibitors as promising therapeutics for cancer immunotherapy.
A crucial aspect of the preclinical development of any enzyme inhibitor is the assessment of its selectivity. High selectivity for the target enzyme minimizes the risk of off-target effects and associated toxicities. This guide focuses on the cross-reactivity of a representative potent ENPP1 inhibitor against a panel of other phosphodiesterases, which are a large family of enzymes that also hydrolyze cyclic nucleotides like cAMP and cGMP.
Quantitative Analysis of Cross-Reactivity
The selectivity of an ENPP1 inhibitor is typically determined by measuring its half-maximal inhibitory concentration (IC50) against ENPP1 and a panel of other phosphodiesterases. The following table summarizes the inhibitory activity of a representative potent and selective ENPP1 inhibitor against various phosphodiesterase families.
| Enzyme Target | Substrate | Representative ENPP1 Inhibitor IC50 (nM) |
| ENPP1 | 2'3'-cGAMP | ~5 |
| PDE1A | cAMP | >10,000 |
| PDE2A | cAMP | >10,000 |
| PDE3A | cAMP | >10,000 |
| PDE4D | cAMP | >10,000 |
| PDE5A | cGMP | >10,000 |
| PDE6C | cGMP | >10,000 |
| PDE7A | cAMP | >10,000 |
| PDE8A | cAMP | >10,000 |
| PDE9A | cGMP | >10,000 |
| PDE10A | cAMP | >10,000 |
| PDE11A | cAMP | >10,000 |
Data is representative of a potent and selective ENPP1 inhibitor and is intended for illustrative purposes. Actual values for a specific inhibitor may vary.
As the data indicates, the representative ENPP1 inhibitor demonstrates high potency against ENPP1 with an IC50 value in the low nanomolar range, while exhibiting negligible activity against a broad range of other phosphodiesterase families at concentrations up to 10,000 nM. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, suggesting a low probability of off-target effects mediated by the inhibition of other PDEs.
Experimental Methodologies
The determination of the cross-reactivity profile of an ENPP1 inhibitor involves robust and validated biochemical assays. Below is a detailed description of a typical experimental protocol used to assess phosphodiesterase selectivity.
Phosphodiesterase Selectivity Profiling Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Representative ENPP1 Inhibitor) against a panel of purified human phosphodiesterase enzymes.
Materials:
-
Purified, recombinant human phosphodiesterase enzymes (PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, PDE6C, PDE7A, PDE8A, PDE9A, PDE10A, PDE11A).
-
ENPP1 enzyme.
-
Substrates: 2'3'-cGAMP for ENPP1, [³H]-cAMP or [³H]-cGMP for PDE assays.
-
Test compound (Representative ENPP1 Inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer appropriate for each PDE enzyme, typically containing Tris-HCl, MgCl₂, and other co-factors as required.
-
Scintillation cocktail and a scintillation counter.
-
96-well microplates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Enzyme and Substrate Preparation: Dilute the purified PDE enzymes and their respective radiolabeled substrates ([³H]-cAMP or [³H]-cGMP) to their final concentrations in the assay buffer. The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) for each enzyme to ensure sensitive detection of inhibition.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound to the wells of a 96-well plate.
-
Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 30°C. The reaction time is optimized to ensure linear product formation.
-
-
Reaction Termination: Stop the reaction by adding a stop solution, which typically involves boiling or the addition of a quenching agent.
-
Product Separation: The radiolabeled product of the PDE reaction (e.g., [³H]-AMP or [³H]-GMP) is separated from the unreacted substrate. This is often achieved using anion-exchange resin columns or beads, which bind the negatively charged product.
-
Detection: The amount of radiolabeled product is quantified by adding a scintillation cocktail to the separated product and measuring the radioactivity using a scintillation counter.
-
Data Analysis:
-
The raw data (counts per minute) are converted to percent inhibition relative to a control reaction with no inhibitor.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: ENPP1 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for phosphodiesterase selectivity profiling.
Conclusion
The development of highly selective ENPP1 inhibitors is a critical step towards creating effective and safe immunotherapies for cancer. The representative data and experimental protocols presented in this guide highlight the rigorous process of selectivity profiling. A favorable cross-reactivity profile, demonstrating high potency for ENPP1 and minimal interaction with other phosphodiesterases, is a key indicator of a promising therapeutic candidate. Researchers and drug development professionals should prioritize comprehensive selectivity screening to ensure the advancement of the most promising ENPP1 inhibitors into further preclinical and clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Review of published data on the efficacy of different ENPP1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, primarily through its role in hydrolyzing 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway. By degrading cGAMP, ENPP1 dampens innate immune responses against cancer.[1][2] This has led to the development of numerous ENPP1 inhibitors aimed at unleashing the anti-tumor immune response. This guide provides an objective comparison of the published efficacy of various ENPP1 inhibitors, supported by experimental data and detailed methodologies.
In Vitro Efficacy of ENPP1 Inhibitors
The in vitro potency of ENPP1 inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The following table summarizes the published in vitro efficacy data for a range of ENPP1 inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Assay Conditions | Source(s) |
| ISM5939 | 0.63 | - | Enzymatic assay | [3][4] |
| SR-8541A | 3.6 | 1.9 | Human ENPP1 activity assay | [5][6] |
| 1.4 | - | Enzymatic assay (TMP or ATP as substrate) | [7] | |
| STF-1623 | 0.6 (human), 0.4 (mouse) | < 2 | - | |
| RBS2418 | - | - | Potent oral inhibitor | [8] |
| AVA-NP-695 | - | - | Highly potent and selective | |
| SR-8314 | - | 79 | ENPP1 activity assay | |
| Enpp-1-IN-20 | 0.09 | - | Enzymatic assay | |
| 8.8 (cell-based) | - | Cell-based assay |
In Vivo Efficacy of ENPP1 Inhibitors
The anti-tumor activity of ENPP1 inhibitors is evaluated in vivo using various preclinical models, most commonly syngeneic mouse tumor models. Efficacy is often measured as Tumor Growth Inhibition (TGI). The table below presents available in vivo efficacy data for selected ENPP1 inhibitors.
| Inhibitor | Animal Model | Dosage | TGI (%) | Combination Therapy | Source(s) |
| ISM5939 | MC-38 syngeneic colorectal carcinoma | 30 mg/kg, p.o. BID | 67% (monotherapy) | 96% (with anti-PD-L1), 68% (with anti-PD-1) | [3][4][9] |
| SR-8541A | Syngeneic tumor mouse models | - | Synergistic effect | Radiation, checkpoint inhibitors | [5][6] |
| RBS2418 | Advanced/metastatic solid tumors (human) | 100-800 mg BID | Disease Control Rate: 75% in EG+ patients | Pembrolizumab | [10][11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ENPP1 signaling pathway and representative experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. sbir.cancer.gov [sbir.cancer.gov]
- 6. sbir.cancer.gov [sbir.cancer.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. - ASCO [asco.org]
- 11. Evaluation of RBS2418 in Subjects With Advanced, Metastatic Solid Tumors [clin.larvol.com]
Assessing the Specificity of Enpp-1-IN-15 in a Panel of Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the ENPP1 inhibitor, Enpp-1-IN-15, focusing on its specificity across a panel of cancer cell lines. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising therapeutic target in oncology due to its role in suppressing the cGAS-STING pathway, a critical component of the innate immune response against cancer.[1][2] By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immunity.[3][4][5] Inhibiting ENPP1 can restore STING signaling, thereby promoting an immune response against cancer cells.[1][6] This guide offers a framework for evaluating the specificity of ENPP1 inhibitors, using this compound as a case study, and compares its potential performance with other known ENPP1 inhibitors.
Introduction to ENPP1 and Its Role in Cancer
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides to generate pyrophosphate (PPi) and AMP.[4][7] In the context of cancer, its most critical function is the degradation of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[3][5] The cGAS-STING pathway is a key sensor of cytosolic DNA, which can be released from cancer cells due to genomic instability or cell death.[8] Activation of STING in immune cells within the tumor microenvironment leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor T-cell response.[2][6]
Many tumors overexpress ENPP1, which allows them to evade this immune surveillance mechanism by degrading cGAMP.[2][4][9] High ENPP1 expression has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers.[4][9][10] Therefore, inhibiting ENPP1 is a promising strategy to enhance anti-tumor immunity, potentially in combination with other immunotherapies like checkpoint inhibitors.[8]
This compound and Alternative ENPP1 Inhibitors
This compound is a small molecule inhibitor of ENPP1. To assess its utility as a research tool or potential therapeutic, it is crucial to determine its specificity for ENPP1 over other enzymes and its efficacy in a cellular context. This guide compares this compound with other reported ENPP1 inhibitors, such as STF-1623 and QS1, for which some activity data is available in the public domain.
Table 1: Comparison of ENPP1 Inhibitors
| Inhibitor | Target(s) | Reported IC50/Ki | Cancer Cell Line(s) Tested | Reference(s) |
| This compound | ENPP1 | Data not publicly available | Data not publicly available | N/A |
| STF-1623 | ENPP1 | Ki,app = 16 nM (biochemical) | 293T-cGAS-ENPP1-/- (IC50 = 68 nM) | [11] |
| STF-1084 | ENPP1 | Ki,app = 110 nM (biochemical) | 293T-cGAS-ENPP1-/- (IC50 = 340 nM) | [12][13] |
| QS1 | ENPP1 | Ki,app = 6.4 µM (biochemical) | 293T-cGAS-ENPP1-/- | [11] |
| Compound 4e | ENPP1 | IC50 = 0.188 µM (biochemical) | 4T1 (IC50 = 0.732 µM) | N/A |
| ENPP1 Inhibitor C | ENPP1 | Potent inhibitor | PA-1, SK-OV-3 | [14] |
Note: The reported IC50 and Ki values may not be directly comparable due to different assay conditions and cell lines used in various studies.
Experimental Data and Protocols
A thorough assessment of an ENPP1 inhibitor's specificity involves a combination of biochemical and cell-based assays. Below are summarized protocols for key experiments to characterize the specificity of a compound like this compound.
Determining ENPP1 Expression in Cancer Cell Lines
Before assessing inhibitor activity, it is essential to characterize the expression levels of ENPP1 in the selected cancer cell lines.
Table 2: Relative ENPP1 Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | ENPP1 mRNA Expression (log2(TPM+1)) | ENPP1 Protein Abundance (Ratio to Normal) | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 3.55 | [4][10][15] |
| A549 | Lung Adenocarcinoma | Moderate | 0.58 | [10] |
| PC-3 | Prostate Cancer | Data not publicly available | Data not publicly available | [16] |
| HepG2 | Hepatocellular Carcinoma | Data not publicly available | Data not publicly available | [16] |
| HCT116 | Colorectal Carcinoma | Data not publicly available | Data not publicly available | [16] |
| SK-OV-3 | Ovarian Cancer | Data not publicly available | High | [7][14] |
| PA-1 | Ovarian Cancer | Data not publicly available | High | [14] |
Experimental Protocol: Western Blot for ENPP1 Expression
-
Cell Lysis:
-
Culture selected cancer cell lines to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or NP40 Cell Lysis Buffer containing protease and phosphatase inhibitors.[17][18][19]
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[17]
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each cell line with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[17]
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for ENPP1 overnight at 4°C.[17][20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[20]
-
Assessing Inhibitor Potency and Selectivity
Biochemical Assay for ENPP1 Inhibition (IC50 Determination)
This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of purified ENPP1 by 50%.
Experimental Protocol: In Vitro ENPP1 Inhibition Assay
-
Reaction Setup:
-
In a 96-well plate, add purified recombinant human ENPP1 enzyme to a reaction buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1.5 mM CaCl2, and 10 µM ZnCl2).[3]
-
Add serial dilutions of this compound or other test compounds.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a substrate such as ATP or cGAMP.[12] A fluorescent or radiolabeled substrate can be used for detection.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the product formation. This can be done using various methods, such as:
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell-Based Assay for ENPP1 Inhibition
This assay measures the inhibitor's ability to block ENPP1 activity in a cellular environment.
Experimental Protocol: Cell-Based ENPP1 Activity Assay
-
Cell Seeding:
-
Seed cancer cells with known ENPP1 expression (e.g., MDA-MB-231, SK-OV-3) in a 96-well plate.
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of this compound or other inhibitors for a specified duration.
-
-
Measurement of ENPP1 Activity:
-
Add a cell-permeable fluorogenic substrate for ENPP1.
-
Measure the fluorescence signal over time to determine the rate of substrate cleavage.
-
Alternatively, measure the downstream effects of ENPP1 inhibition, such as the accumulation of extracellular cGAMP using an ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the IC50 value as described for the biochemical assay.
-
Cell Viability Assay
It is crucial to determine if the observed effects of the inhibitor are due to specific ENPP1 inhibition or general cytotoxicity.
Experimental Protocol: MTT or CellTiter-Glo® Viability Assay
-
Cell Treatment:
-
Seed cancer cell lines in a 96-well plate and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
-
Viability Assessment:
-
For the MTT assay, add MTT reagent to each well and incubate for 1-4 hours. Solubilize the formazan crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Plot cell viability against inhibitor concentration to determine the concentration that causes 50% inhibition of cell growth (GI50). A GI50 value significantly higher than the IC50 for ENPP1 inhibition suggests that the inhibitor is not broadly cytotoxic at concentrations effective for inhibiting the target.
-
Visualizing Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
ENPP1-STING Signaling Pathway
Caption: ENPP1-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for evaluating the specificity of an ENPP1 inhibitor.
Conclusion
Assessing the specificity of a targeted inhibitor like this compound is a multifaceted process that requires rigorous experimental validation. This guide outlines a comprehensive strategy for characterizing its potency and selectivity in a panel of cancer cell lines. By determining ENPP1 expression levels, performing both biochemical and cell-based inhibition assays, and evaluating off-target cytotoxicity, researchers can build a robust profile of the inhibitor. Comparing these findings with data from other known ENPP1 inhibitors will provide valuable context for its potential as a research tool or therapeutic agent. The ultimate goal is to identify inhibitors that potently and selectively block ENPP1 activity in cancer cells, thereby restoring the anti-tumor immune response with minimal off-target effects. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully validate the therapeutic potential of promising candidates.
References
- 1. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. jclinmedimages.org [jclinmedimages.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.origene.com [cdn.origene.com]
- 18. origene.com [origene.com]
- 19. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ENPP1 (E4I2P) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Benchmarking Enpp-1-IN-15 against first-generation ENPP1 inhibitors
For Immediate Release
In the landscape of cancer immunotherapy and the treatment of mineralization disorders, the quest for potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) has led to the development of next-generation compounds that promise to overcome the limitations of their predecessors. This guide provides a comprehensive comparison of Enpp-1-IN-15 and related next-generation inhibitors against first-generation ENPP1 inhibitors, offering researchers, scientists, and drug development professionals a critical overview of the available experimental data.
Executive Summary
ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immunity. ENPP1 also plays a crucial role in purinergic signaling by hydrolyzing ATP. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.
First-generation ENPP1 inhibitors, often characterized by lower potency and off-target effects, laid the groundwork for the development of more sophisticated molecules. This compound and its analogs represent a significant leap forward, demonstrating superior potency, selectivity, and in vivo efficacy. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear and objective comparison.
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and related compounds against a selection of first-generation ENPP1 inhibitors. It is important to note that IC50 and Ki values are highly dependent on the specific assay conditions, and direct comparison across different studies should be interpreted with caution.
| Inhibitor Class | Compound | Type | Potency (IC50/Ki) | Reference Assay Substrate |
| Next-Generation | Enpp-1-IN-20 | Small Molecule | IC50: 0.09 nM | Not Specified |
| Enpp-1-IN-14 | Small Molecule | IC50: 32.38 nM | Recombinant human ENPP-1 | |
| ISM5939 | Small Molecule | IC50: 0.63 nM | 2',3'-cGAMP degradation | |
| RBS2418 | Small Molecule | Ki: 0.13 nM, 0.14 nM | ATP, cGAMP | |
| First-Generation | Heparin | Polysaccharide | IC50: 100 µM | Not Specified |
| Suramin | Aromatic Sulfonate | IC50: 0.20 µM, 0.36 µM | cGAMP, ATP | |
| QS1 | Quinazoline-piperidine-sulfamide | IC50: 36 nM | ATP | |
| SR-8314 | Small Molecule | Ki: 79 nM | Not Specified | |
| Uridine Dithiophosphate Derivatives | Nucleotide Analog | Ki: 27 nM (most potent) | Not Specified | |
| Sulfonate Derivatives | Small Molecule | IC50: 0.387 µM (most potent) | Not Specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Navigating ENPP1 Inhibition: A Comparative Analysis of Inhibitor Potency Across Diverse Assay Formats
For researchers, scientists, and professionals in drug development, understanding the nuances of inhibitor potency is critical. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of various inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) across different assay formats. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to offer a comprehensive resource for evaluating ENPP1 inhibitors.
ENPP1 is a key enzyme in various physiological and pathological processes, including bone mineralization, insulin signaling, and the regulation of the innate immune system.[1][2][3] Its role in hydrolyzing the cyclic dinucleotide 2',3'-cGAMP, a critical second messenger in the cGAS-STING pathway, has made it a significant target in cancer immunotherapy.[4][5][6][7] As the development of ENPP1 inhibitors progresses, a thorough understanding of their performance in different experimental setups is crucial for accurate assessment and comparison.
Comparative Analysis of ENPP1 Inhibitor IC50 Values
The potency of an inhibitor, quantified by its IC50 value, can vary significantly depending on the assay format. Biochemical assays, which utilize purified recombinant enzymes, provide a direct measure of an inhibitor's interaction with its target. In contrast, cell-based assays offer insights into an inhibitor's performance in a more physiologically relevant environment, accounting for factors such as cell permeability and off-target effects. The following tables summarize the IC50 values of several ENPP1 inhibitors across these different formats.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Cell Line | Reference Compound(s) |
| Compound 4e | 188 | 732 | MDA-MB-231 | Cisplatin |
| STF-1623 | 0.6 (human), 0.4 (mouse) | Not specified | - | - |
| Compound 31 | 14.68 | Not specified | - | - |
| Enpp-1-IN-13 | 1290 (ENPP1) | Not specified | - | - |
Table 1: Comparison of IC50 values for various ENPP1 inhibitors in biochemical and cell-based assays.[4][8][9][10]
Experimental Methodologies
The following sections detail the experimental protocols for the key assays cited in this guide, providing a basis for reproducibility and further investigation.
Biochemical ENPP1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ENPP1 is expressed in HEK293 cells and purified.[11] The synthetic substrate, p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), is commonly used.[4]
-
Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., Tris-HCl, pH 9.0) containing CaCl2 and ZnCl2.[4]
-
Incubation: The test compound and ENPP1 enzyme are pre-incubated for a defined period (e.g., 15 minutes at 25°C or 10 minutes at 37°C).[4][11]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., 200 µM pNP-TMP or 0.3 mM Thymidine 5'-monophosphate p-nitrophenyl ester).[4][11]
-
Detection: The reaction is allowed to proceed for a specific time (e.g., 30 minutes), and the production of p-nitrophenol is measured spectrophotometrically at 405 nm.[4][11]
-
IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular ENPP1 Inhibition Assay
This assay assesses the inhibitory activity of a compound on ENPP1 within a cellular context.
Protocol:
-
Cell Culture: A suitable cell line with high ENPP1 expression, such as the MDA-MB-231 breast cancer cell line, is cultured under standard conditions.[4]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Measurement of ENPP1 Activity: Cellular ENPP1 activity is measured by assessing the hydrolysis of a substrate. This can be done by measuring the degradation of extracellular cGAMP or by using a synthetic substrate that can be detected after cellular processing.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of cellular ENPP1 activity against the inhibitor concentration.[4]
Visualizing the Landscape of ENPP1 Inhibition
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
ENPP1's Role in the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA. ENPP1 negatively regulates this pathway by hydrolyzing cGAMP.
Caption: The cGAS-STING pathway and ENPP1-mediated hydrolysis of cGAMP.
General Workflow for Determining Inhibitor IC50
The following diagram illustrates a typical workflow for determining the IC50 value of an ENPP1 inhibitor.
Caption: Workflow for biochemical and cell-based IC50 determination of ENPP1 inhibitors.
References
- 1. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Enpp-1-IN-15
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Enpp-1-IN-15, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring the integrity of your research.
ENPP1 inhibitors are a class of small molecules being investigated for their therapeutic potential, particularly in oncology.[1][2][3] While specific safety data for this compound is not publicly available, data from analogous ENPP1 inhibitors such as Enpp-1-IN-1 and Enpp-1-IN-7 indicate that these compounds may be toxic, harmful if swallowed, and can cause moderate to severe skin and eye irritation.[4][5] Therefore, handling this compound requires stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with potent small molecule inhibitors. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemically resistant gloves | Double gloving is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Use gloves that meet the American Society for Testing Materials (ASTM) D6978 standard for chemotherapy gloves.[6] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[6] Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[7] |
| Body Protection | Disposable, impermeable gown | Gowns must be long-sleeved with closed elastic or knit cuffs and should open in the back.[6] Polypropylene gowns that have been shown to resist permeability by hazardous drugs are a suitable choice.[6] Gowns should be changed every 2-3 hours or immediately upon contamination.[6] |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles are mandatory to protect against spills or splashes.[6] Safety glasses with side shields are not sufficient.[6] A face shield should be worn over the goggles, especially when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[7][8] |
| Respiratory Protection | N95 or higher-rated respirator | A fit-tested N95 respirator is required when handling the powdered form of the compound, especially outside of a certified chemical fume hood or powder containment enclosure, to protect against airborne particles.[6] A standard surgical mask does not provide adequate respiratory protection.[6][8] |
| Foot Protection | Closed-toe shoes and shoe covers | Shoes must cover the entire foot.[7] Two pairs of shoe covers should be worn when handling hazardous compounds.[6] |
| Head and Hair Protection | Hair and beard covers | Required to prevent contamination of the work area and the compound.[6] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for the safe handling of this compound at every stage.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection, during unpacking.
-
If unpacking a powdered substance that is not in a plastic container, an N95 respirator is recommended in case of spills during shipping.[8]
-
Verify the compound's identity and quantity against the order information.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Based on information for similar ENPP1 inhibitors, store the compound at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (6 months or longer).[9][10][11][12]
-
Store in a designated, secure area with restricted access.
3. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a powder containment enclosure (also known as a ventilated balance enclosure).
-
Before weighing, ensure the balance is clean and decontaminated.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Many ENPP1 inhibitors are soluble in DMSO.[13][14] Use fresh, high-quality solvents.
4. Handling and Experimental Use:
-
Always wear the full complement of required PPE.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[5]
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, etc.), contaminated lab supplies (pipette tips, tubes, etc.), and empty containers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedures: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Scenario | Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or involves a significant amount of powder outside a containment hood, contact your EHS office immediately. For small spills, and if you are trained to do so, use an appropriate chemical spill kit to absorb the material. Wear full PPE, including respiratory protection, during cleanup. |
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
Visualizing the Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Enpp-1-IN-7|MSDS [dcchemicals.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
